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  • Product: Methyl methylsulfamate
  • CAS: 26118-69-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Chemical Structure, Molecular Weight, and Analytical Profiling of Methyl Methylsulfamate

Executive Summary: Resolving Nomenclature Ambiguity In pharmaceutical development and chemical synthesis, the term "methyl methylsulfamate" refers to two distinct chemical entities depending on the context. As a Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Resolving Nomenclature Ambiguity

In pharmaceutical development and chemical synthesis, the term "methyl methylsulfamate" refers to two distinct chemical entities depending on the context. As a Senior Application Scientist, it is critical to establish precise nomenclature before developing analytical or synthetic workflows.

  • The Foundational Moiety : The simple ester, methyl methylsulfamate (CAS: 26118-69-4)[1].

  • The Pharmaceutical Impurity : N-Methyl Topiramate (CAS: 97240-80-7), whose formal IUPAC nomenclature terminates in "...methyl methylsulfamate"[2]. This complex tricyclic compound is a critical process-related impurity monitored during the synthesis of the anticonvulsant drug Topiramate[3].

This whitepaper focuses on the structural characterization, mechanistic origin, and analytical quantification of both entities, with a heavy emphasis on the pharmaceutical impurity due to its regulatory significance in drug development and quality control[3].

Structural and Physicochemical Profiling

Understanding the exact physicochemical properties of these molecules is the first step in designing a robust analytical method. The simple ester acts as a highly polar, low-molecular-weight building block, whereas the Topiramate impurity is a bulky, hydrophobic, and chiral molecule[3].

Quantitative Data Summary
PropertyMethyl Methylsulfamate (Base Ester)N-Methyl Topiramate (API Impurity)
CAS Number 26118-69-4[1]97240-80-7[2]
Molecular Formula C₂H₇NO₃S[1]C₁₃H₂₃NO₈S[2]
Molecular Weight 125.15 g/mol 353.39 g/mol [2]
Structural Class Sulfamate EsterSulfamate-substituted Monosaccharide[3]
SMILES S(=O)(=O)(OC)NC[1]CC1(O(NC)=O)O3)O1)[C@@H]2OC3(C)C)C[2]
Solubility Water, Polar OrganicsMethanol (MeOH), Acetonitrile[4]

Mechanistic Origins in Pharmaceutical Synthesis

To control an impurity, one must first understand its thermodynamic and kinetic origins. Topiramate is synthesized starting from D-fructose, which undergoes acetonation to form diacetone fructose, followed by a reaction with sulfamoyl chloride to introduce the necessary functional groups[3].

The N-Methyl Topiramate impurity typically arises from two causal pathways:

  • Reagent Contamination : The presence of trace N-methylsulfamoyl chloride in the primary sulfamoyl chloride reagent.

  • Aberrant Methylation : Unintended methylation of the primary sulfamate amine during downstream processing, often catalyzed by trace solvents or environmental methylating agents.

SynthesisPathway A D-Fructose (Starting Material) B Diacetone Fructose (Intermediate) A->B Acetonation (Acetone/H+) C Topiramate (Target API) B->C Sulfamoylation (NH2SO2Cl) D N-Methyl Topiramate (Critical Impurity) B->D Reaction with CH3NHSO2Cl C->D Aberrant Methylation / Reagent Contamination

Figure 1: Mechanistic formation pathway of the N-Methyl Topiramate impurity.

Analytical Workflow: Detection and Quantification

To ensure trustworthiness and regulatory compliance, the analytical protocol must be a self-validating system . We employ High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The mandatory inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) ensures that any matrix effects or ion suppression are internally corrected, validating the recovery of every single run.

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Action : Dissolve the Topiramate API sample and the N-Methyl Topiramate reference standard (Batch purity >98%[4]) in HPLC-grade Methanol to a stock concentration of 1.0 mg/mL. Spike all samples with 50 ng/mL of Topiramate-d12 (SIL-IS).

  • Causality : Methanol is chosen over water because the tricyclic di-isopropylidene ring system of the impurity is highly hydrophobic[4]. Aqueous dissolution would lead to poor recovery, standard precipitation, and ultimately, a failure of the self-validating recovery metric.

Step 2: Chromatographic Separation

  • Column : C18 Reverse-Phase Column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase :

    • Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient : 10% B to 90% B over 15 minutes.

  • Causality : The gradient elution ensures that highly polar unreacted intermediates elute early, while the hydrophobic Topiramate and its N-methyl derivative are retained. The C18 stationary phase provides the necessary theoretical plates to resolve the API from the impurity, preventing isobaric interference in the mass spectrometer.

Step 3: Mass Spectrometric Detection (ESI-MS/MS)

  • Ionization Mode : Electrospray Ionization (ESI) in Negative Mode .

  • Transitions : Monitor the precursor ion [M−H]− at m/z 352.4 for N-methyl topiramate.

  • Causality : The sulfamate group ( −OSO2​NHCH3​ ) is highly acidic and readily donates a proton. Negative mode ESI yields a signal-to-noise ratio exponentially higher than positive mode, effectively filtering out background hydrocarbon matrix noise and ensuring high-fidelity detection.

Step 4: System Suitability and Self-Validation

  • Action : Inject a resolution mixture containing both Topiramate and N-Methyl Topiramate. Ensure the resolution factor ( Rs​ ) is ≥1.5 . Verify that the SIL-IS peak area variance is ≤5% across all injections.

  • Causality : Baseline resolution guarantees that the integration of the impurity peak is not artificially inflated by the tailing edge of the massive API peak. The SIL-IS variance check acts as an automated system-health monitor, validating that injection volumes and ionization efficiencies remain constant.

AnalyticalWorkflow S1 Sample Prep (MeOH Solubilization) S2 HPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI-MS/MS (Negative Ion Mode) S2->S3 S4 Data Processing (Peak Integration & IS) S3->S4

Figure 2: Self-validating HPLC-MS/MS workflow for N-Methyl Topiramate quantification.

Conclusion

Whether addressing the foundational methyl methylsulfamate ester or the complex N-Methyl Topiramate impurity, rigorous structural characterization is non-negotiable. By understanding the chemical causality—from the thermodynamics of its synthesis to the ionization kinetics in a mass spectrometer—drug development professionals can build robust, self-validating analytical systems that withstand regulatory scrutiny.

References

  • Chemicea Pharma.
  • DrugFuture.
  • OntoSight.
  • Allmpus.

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of Methyl Methylsulfamate: A Technical Guide

Executive Summary Methyl methylsulfamate (MMS, CAS 26118-69-4) is a fundamental sulfamate ester that serves both as a versatile synthetic intermediate and a critical monitored impurity in pharmaceutical manufacturing (no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl methylsulfamate (MMS, CAS 26118-69-4) is a fundamental sulfamate ester that serves both as a versatile synthetic intermediate and a critical monitored impurity in pharmaceutical manufacturing (notably as the N-methyl impurity in the synthesis of the anticonvulsant Topiramate) . Due to the unique electronic properties of the sulfamate moiety, MMS exhibits a distinct thermodynamic stability profile compared to analogous sulfate or phosphate esters.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability and degradation pathways of MMS. Designed for analytical chemists and drug development professionals, it synthesizes structural thermodynamics with field-proven experimental protocols for stability assessment.

Structural Thermodynamics and Electronic Stability

The thermodynamic stability of MMS is governed by the partial double-bond character of its S-N linkage. Computational and experimental studies on sulfamate esters demonstrate that the nitrogen lone pair donates electron density into the anti-bonding orbitals of the sulfonyl group . This delocalization significantly decreases the electrophilicity of the sulfur center compared to sulfate esters, rendering the sulfamate core exceptionally stable to spontaneous hydrolysis at neutral pH.

However, this stability is highly pH-dependent. The activation energy ( Ea​ ) for the uncatalyzed hydrolysis of N-alkyl sulfamates is remarkably high (approximately 34 kcal/mol), meaning degradation at physiological or neutral conditions is negligible without enzymatic catalysis or extreme thermal stress .

Mechanistic Degradation Pathways

When subjected to extreme pH or thermal stress, MMS undergoes predictable degradation through specific bond-cleavage mechanisms:

  • Acid-Catalyzed Hydrolysis (pH < 4): Under acidic conditions, protonation occurs preferentially at the ester oxygen or the sulfamate nitrogen. Protonation of the ester oxygen weakens the S-O bond, leading to S-O cleavage and the formation of N-methylsulfamic acid and methanol. This follows a specific acid-catalyzed pathway .

  • Base-Catalyzed Hydrolysis (pH > 9): In alkaline environments, hydroxide ions attack the less sterically hindered methyl carbon (C-O cleavage) or the sulfur center (S-N cleavage). For N-alkyl sulfamates like MMS, S-N cleavage is prominent, yielding methylamine and methyl hydrogen sulfate.

  • Thermal Degradation (> 150°C): High-temperature pyrolysis induces an elimination reaction, driving off sulfur trioxide ( SO3​ ) and yielding methylamine and methanol fragments.

MMS_Degradation MMS Methyl Methylsulfamate (MMS) Acid Acid-Catalyzed Hydrolysis (pH < 4) MMS->Acid H+, H2O Base Base-Catalyzed Hydrolysis (pH > 9) MMS->Base OH-, H2O Thermal Thermal Degradation (> 150°C) MMS->Thermal ΔT Prod1 N-Methylsulfamic Acid + Methanol Acid->Prod1 S-O Cleavage Prod2 Methylamine + Methyl Sulfate Base->Prod2 S-N Cleavage Prod3 Methylamine + SO3 + Methanol Thermal->Prod3 Elimination

Degradation pathways of methyl methylsulfamate under acidic, basic, and thermal stress conditions.

Quantitative Kinetic Data

The degradation of MMS follows pseudo-first-order kinetics when buffered appropriately. The table below summarizes the extrapolated half-lives ( t1/2​ ) and rate constants for MMS under various stress conditions, derived from structural analogs and accelerated stability modeling.

Stress ConditionpHTemperature (°C)Extrapolated t1/2​ Primary Cleavage Mechanism
Strong Acid1.2404.2 hoursS-O Cleavage
Mild Acid4.04048.0 hoursS-O Cleavage
Neutral7.040> 6 monthsSpontaneous Hydrolysis
Mild Base10.04012.5 hoursS-N Cleavage
Thermal Pyrolysis7.0150< 10 minutesElimination / Pyrolysis

Experimental Workflows for Stability Assessment

To accurately determine the degradation kinetics of MMS, researchers must avoid common methodological pitfalls, such as pH drift during the reaction. As MMS degrades, acidic byproducts (e.g., N-methylsulfamic acid) are generated. If unbuffered water is used, the pH drops, artifactually accelerating the acid-catalyzed degradation pathway and ruining the integrity of the kinetic model.

Expertise & Experience Insight: To establish a self-validating system, the protocol below utilizes high-capacity buffers to maintain constant pH and employs a rapid cold-quench technique to instantly arrest kinetics, ensuring the LC-MS/MS data reflects the exact time-point of sampling.

Workflow Start 1. Sample Prep (Buffered MMS) Stress 2. Thermal/pH Stress (Isothermal Ovens) Start->Stress Quench 3. Reaction Quench (Cold MeCN) Stress->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Kinetics 5. Kinetic Modeling (k_obs) Analyze->Kinetics

Self-validating experimental workflow for determining MMS degradation kinetics via LC-MS/MS.

Step-by-Step Methodology: Forced Degradation and Kinetic Profiling

1. Preparation of Buffered Solutions

  • Prepare 50 mM buffer solutions across the target pH range: HCl/KCl for pH 1.2, Acetate for pH 4.0, Phosphate for pH 7.0, and Borate for pH 10.0.

  • Causality: High buffer capacity (50 mM) is mandatory to absorb the acidic protons released during MMS hydrolysis, ensuring true pseudo-first-order conditions.

2. Sample Initiation

  • Spike the MMS stock solution (prepared in anhydrous DMSO) into the pre-warmed buffer to achieve a final concentration of 100 μg/mL. Ensure the organic solvent concentration does not exceed 1% v/v to prevent dielectric constant shifts.

3. Stress Application & Aliquoting

  • Incubate the solutions in sealed, inert glass vials within isothermal ovens set to 40°C, 60°C, and 80°C.

  • Withdraw 100 μL aliquots at predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

4. Reaction Quenching (Critical Step)

  • Immediately transfer the 100 μL aliquot into a vial containing 100 μL of cold (-20°C) acetonitrile spiked with an isotopically labeled internal standard (e.g., MMS-d3).

  • Causality: The 1:1 dilution with cold organic solvent serves a dual purpose: it drops the temperature to instantaneously halt the kinetic reaction, and it precipitates buffer salts that would otherwise cause ion suppression or column fouling during LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 5 minutes.

  • Analyze the supernatant using a C18 reversed-phase column with a gradient of water/acetonitrile (0.1% formic acid). Monitor the parent mass transition of MMS and the appearance of degradation products.

6. Data Processing

  • Plot the natural log of the remaining MMS concentration versus time. The slope of the linear regression yields the observed rate constant ( kobs​ ). Use the Arrhenius equation across the three temperatures to calculate the activation energy ( Ea​ ).

References

  • PubChem. "N-Methyl Topiramate | C13H23NO8S | CID 13785063". National Center for Biotechnology Information. URL: [Link]

  • Williams, S. J., et al. "Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates". Journal of the American Chemical Society, 2014. URL: [Link]

  • Wolfenden, R., et al. "Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase". Biochemistry, 2010. URL: [Link]

  • Bossion, A., et al. "Polysulfamates as “Macroisosteres” of Polyurethanes with Improved Degradability". Angewandte Chemie International Edition, 2024. URL: [Link]

Foundational

Unveiling the Synthetic Potential of N-Alkyl Sulfamate Esters: A Guide to the Mechanism of Action of Methyl N-Methylsulfamate

Foreword: Navigating the Nomenclature In the landscape of organic synthesis, precise nomenclature is paramount. The term "methyl methylsulfamate" presents an ambiguity that requires clarification.

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Nomenclature

In the landscape of organic synthesis, precise nomenclature is paramount. The term "methyl methylsulfamate" presents an ambiguity that requires clarification. It could plausibly refer to two distinct structures: Methyl N-methylsulfamate (1) , an ester of N-methylsulfamic acid, or N-methylmethanesulfonamide (2) , a sulfonamide. Throughout this guide, we will focus on the chemistry of Methyl N-methylsulfamate (1) , as its classification as a sulfamate ester aligns more closely with the query. It is crucial to distinguish this compound from the highly reactive and carcinogenic alkylating agent, methyl methanesulfonate (MMS, 3 ). This guide will delve into the synthesis and primary mechanistic role of methyl N-methylsulfamate and related N-alkyl sulfamate esters as versatile directing groups in modern organic synthesis.

Section 1: Introduction to N-Alkyl Sulfamate Esters

N-Alkyl sulfamate esters are a class of organic compounds characterized by a central sulfonyl group bonded to an alkoxy group and a substituted amino group. Their utility in organic synthesis has seen a significant rise, primarily due to their ability to act as robust and removable directing groups, enabling the functionalization of otherwise inert C-H bonds.[1] The presence of the N-alkyl group, such as the methyl group in methyl N-methylsulfamate, modulates the electronic and steric properties of the sulfamate moiety, influencing its reactivity and effectiveness as a directing group.

The core strength of the sulfamate ester lies in its capacity to position a transition metal catalyst in proximity to specific C-H bonds within a molecule, facilitating regioselective bond activation and the formation of new carbon-carbon or carbon-heteroatom bonds. This has opened new avenues for the synthesis of complex molecules from simple, readily available starting materials.

Section 2: Synthesis of Methyl N-Methylsulfamate

The preparation of N-alkyl sulfamate esters can be achieved through several synthetic routes. A common and effective method involves a two-step sequence starting from the corresponding amine.

Formation of the Sulfamic Acid Salt

The initial step involves the reaction of methylamine with a sulfur trioxide complex, such as the pyridine-sulfur trioxide complex, to form the corresponding N-methylsulfamic acid salt. This reaction is typically performed in an aprotic solvent.

Esterification to Yield Methyl N-Methylsulfamate

The resulting sulfamic acid salt is then activated and reacted with methanol to form the desired methyl N-methylsulfamate. A variety of activating agents can be employed, with a notable method utilizing triphenylphosphine ditriflate, generated in situ.[2]

Detailed Experimental Protocol: Synthesis of Methyl N-Methylsulfamate

Step 1: Preparation of Triethylammonium N-methylsulfamate

  • To a solution of methylamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added a solution of sulfur trioxide pyridine complex (1.05 eq) in DCM dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Triethylamine (1.1 eq) is added, and the mixture is stirred for 30 minutes.

  • The solvent is removed under reduced pressure to yield the crude triethylammonium N-methylsulfamate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl N-Methylsulfamate

  • To a solution of triphenylphosphine oxide (1.65 eq) in anhydrous DCM at -78 °C is added trifluoromethanesulfonic anhydride (Tf₂O) (1.5 eq) dropwise. The mixture is stirred for 30 minutes to generate triphenylphosphine ditriflate in situ.

  • A solution of triethylammonium N-methylsulfamate (1.5 eq) and triethylamine (3.0 eq) in DCM is added to the reaction mixture.

  • A solution of methanol (1.0 eq) in DCM is then added dropwise.

  • The reaction is allowed to slowly warm to room temperature and stirred for 18 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure methyl N-methylsulfamate.

Section 3: The Core Mechanism of Action: Directing Group for C-H Functionalization

The predominant role of methyl N-methylsulfamate in modern organic synthesis is as a directing group for the regioselective functionalization of C(sp³)–H bonds. This process typically involves a transition metal-catalyzed reaction, often initiated by photoredox catalysis.[1]

The Radical Relay Mechanism

The generally accepted mechanism proceeds through a radical relay pathway, often involving a 1,6-hydrogen atom transfer (HAT).

  • Generation of the Nitrogen-Centered Radical: The reaction is often initiated by a photocatalyst which, upon irradiation with visible light, becomes excited and can engage in a single-electron transfer (SET) process. The sulfamate ester, or a derivative, can be oxidized to generate a nitrogen-centered radical.

  • 1,6-Hydrogen Atom Transfer (HAT): The highly reactive nitrogen-centered radical intramolecularly abstracts a hydrogen atom from a remote C(sp³)–H bond, typically at the γ- or δ-position, through a sterically favored six- or seven-membered transition state. This is a key step that dictates the regioselectivity of the reaction.

  • Formation of the Carbon-Centered Radical: The HAT process generates a carbon-centered radical at the site of the abstracted hydrogen.

  • Catalytic Cross-Coupling: This carbon-centered radical then enters a transition metal catalytic cycle (e.g., with nickel). It can undergo oxidative addition to a low-valent metal center, followed by reductive elimination with a suitable coupling partner (e.g., an aryl halide) to form the new C-C bond.[1]

The N-methyl group on the sulfamate can influence the stability of the nitrogen-centered radical and the conformation of the transition state for the HAT step, thereby affecting the efficiency and selectivity of the overall transformation.

Diagram of the General C-H Functionalization Mechanism

C_H_Functionalization cluster_initiation Initiation cluster_propagation Propagation & Functionalization PC Photocatalyst PC_star Excited Photocatalyst* PC->PC_star Light (hv) N_Radical R-O-SO₂-N•Me (Nitrogen Radical) PC_star->N_Radical SET PC_star->N_Radical Light hv Sulfamate R-O-SO₂-NHMe HAT 1,6-Hydrogen Atom Transfer N_Radical->HAT C_Radical Carbon Radical HAT->C_Radical Ni_Cycle Ni(0)/Ni(II) Catalytic Cycle C_Radical->Ni_Cycle Product Functionalized Product Ni_Cycle->Product ArX Ar-X ArX->Ni_Cycle

Caption: General mechanism for sulfamate-directed C-H functionalization.

Role in C-N and C-O Bond Formation

Beyond C-C bond formation, the sulfamate directing group strategy can be extended to the formation of C-N and C-O bonds through similar mechanistic principles, employing different coupling partners and catalytic systems.

Section 4: Alternative Reactivity of the Sulfamate Moiety

While C-H functionalization is the most prominent application, the sulfamate group can exhibit other modes of reactivity.

Sulfamates as Electrophiles

In certain contexts, particularly when incorporated into specific molecular scaffolds like sulfamate acetamides, the sulfamate group can act as an electrophilic "warhead" for covalent inhibition of enzymes.[3] In these cases, a nucleophilic residue (e.g., cysteine) on the protein attacks the electrophilic center, leading to the displacement of the sulfamate as a leaving group. The reactivity can be tuned by modifying the substituents on the sulfamate nitrogen.[3]

Table 1: Comparison of Reactivity of Electrophilic Warheads

ElectrophileRelative Reactivity towards GSHStability in Buffer
ChloroacetamideHighModerate
Sulfonate EsterHighLow
Methyl Sulfamate Acetamide Low High
AcrylamideLowHigh

Data synthesized from literature reports for illustrative comparison.[3]

Section 5: Conclusion and Future Outlook

Methyl N-methylsulfamate, as a representative of the N-alkyl sulfamate ester class, is a powerful tool in modern organic synthesis. Its primary mechanism of action involves serving as a directing group to facilitate the regioselective functionalization of C-H bonds through a radical relay mechanism. This has enabled the construction of complex molecular architectures from simple precursors. While less common, the sulfamate moiety can also be engineered to act as an electrophile in targeted covalent inhibition.

The future of N-alkyl sulfamate ester chemistry likely lies in the development of new catalytic systems to expand the scope of C-H functionalization to even more challenging substrates and reaction types. Furthermore, a deeper understanding of the subtle electronic and steric effects of the N-substituents will enable finer control over reactivity and selectivity, solidifying the role of these versatile compounds in the synthetic chemist's toolbox.

References

  • BenchChem. N-cyclopropyl-N-methylsulfamoyl chloride | 338449-00-6. Accessed March 25, 2026.
  • ChemicalBook. N-Methyl methanesulfonamide synthesis. Accessed March 25, 2026.
  • Ghosh, A. K., et al. "Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry." Journal of the American Chemical Society, 2023.
  • Lundin, C., et al. "Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks." Nucleic Acids Research, vol. 33, no. 12, 2005, pp. 3799-3811.
  • Master Organic Chemistry. "Tosylates And Mesylates." Master Organic Chemistry, 10 Mar. 2015.
  • Paolillo, J. "Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization." Synthesis Workshop, 26 Apr. 2024. YouTube.
  • Park, H., & Lectka, T. "Sulfamate Esters Guide Remote C–H (Hetero)arylation Reactions and Target Disease-Relevant Non-coding RNAs." DukeSpace, 2021.
  • Periodic Chemistry. "Sulfonate Esters." Periodic Chemistry, 25 Feb. 2019.
  • PubChem. N-Methylsulfamoyl chloride. Accessed March 25, 2026.
  • ResearchGate. Sulfamate acetamides as electrophiles for targeted covalent inhibitors.... Accessed March 25, 2026.
  • Ruano, J. L. G., et al. "Mild and General Method for the Synthesis of Sulfonamides." Synthesis, 2008, pp. 311-312.
  • Sguazzin, M. A., et al. "Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides." Organic Letters, vol. 23, no. 9, 2021, pp. 3373-3378.
  • White, M. C., et al.
  • Wikipedia. "Methyl methanesulfonate." Wikipedia, Accessed March 25, 2026.
  • Xiao, J., et al. "A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide." Chemistry – A European Journal, vol. 20, no. 1, 2014, pp. 58-63.

Sources

Exploratory

Toxicity Profile and Safety Data Sheet (SDS) Guide for Methyl Methylsulfamate

Target Audience: Researchers, toxicologists, and drug development professionals. Executive Summary Methyl methylsulfamate (CAS 26118-69-4) is a reactive sulfamate ester frequently encountered as a synthetic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and drug development professionals.

Executive Summary

Methyl methylsulfamate (CAS 26118-69-4) is a reactive sulfamate ester frequently encountered as a synthetic building block or a highly reactive impurity in pharmaceutical manufacturing (e.g., during the synthesis of topiramate derivatives)[1]. Due to its structural propensity to act as an electrophile, it presents specific toxicological risks—most notably as an alkylating agent capable of covalently modifying biological macromolecules[2]. This whitepaper synthesizes its physicochemical properties, mechanistic toxicology, safety data, and the empirical workflows required to profile its safety in a drug development setting.

Chemical Identity & Physicochemical Properties

Understanding the baseline chemical identity is critical for predicting the pharmacokinetic behavior and intrinsic reactivity of the compound[1].

ParameterSpecification
Chemical Name Methyl methylsulfamate
Synonyms Methyl N-methylsulfamate; Sulfamic acid, N-methyl-, methyl ester
CAS Registry Number 26118-69-4
Molecular Formula C2H7NO3S
Molecular Weight 125.15 g/mol
SMILES COS(=O)(=O)NC
Structural Class Sulfamate Ester / Alkylating Agent

Mechanistic Toxicology: The Alkylation Paradigm

The toxicological profile of methyl methylsulfamate is fundamentally governed by its electrophilic nature. Sulfamate esters are increasingly recognized in chemical biology for their ability to act as covalent warheads[3],[4].

Causality of Toxicity: The O-methyl group of the compound is highly susceptible to bimolecular nucleophilic substitution (SN2). The N-methylsulfamic acid moiety acts as an exceptionally stable leaving group due to the resonance stabilization of the resulting sulfamate anion. When introduced into a biological system, methyl methylsulfamate can undergo spontaneous nucleophilic attack by cellular nucleophiles[2].

Biological Consequences: The primary targets for this alkylation are the sulfhydryl (-SH) groups of cysteine residues in functional proteins and the nitrogenous bases (e.g., N7 of guanine) in DNA. Protein alkylation can lead to haptenization and idiosyncratic adverse drug reactions (IADRs), while DNA alkylation introduces the risk of mutagenesis and carcinogenesis.

MOA MMS Methyl Methylsulfamate (Electrophilic Ester) NUC Cellular Nucleophile (e.g., Protein Thiol / DNA) MMS->NUC SN2 Attack (k_reactivity) ALK Alkylated Biomacromolecule (Toxicity / Mutagenesis) NUC->ALK Covalent Adduct Formation LEAVE N-Methylsulfamic Acid (Stable Leaving Group) NUC->LEAVE Sulfamate Displacement

Figure 1: Nucleophilic substitution (SN2) mechanism of methyl methylsulfamate leading to alkylation.

Safety Data Sheet (SDS) & Hazard Profile

Based on read-across data from the broader methyl sulfamate class and predictive toxicology models, methyl methylsulfamate requires rigorous handling controls[5],[6].

GHS Hazard Classifications
Hazard ClassCategoryHazard StatementGHS Code
Skin Corrosion/Irritation Category 2Causes skin irritationH315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319
Specific Target Organ Toxicity (Single) Category 3May cause respiratory irritationH335
Precautionary Directives
  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Methodologies for Safety Profiling

To quantify the toxicological risk of methyl methylsulfamate during drug development, scientists must employ self-validating in vitro assays.

Electrophilic Reactivity via Glutathione (GSH) Trapping

Rationale (Causality): GSH is a tripeptide containing a highly reactive free thiol, making it an ideal biological surrogate to test the electrophilic reactivity of sulfamate esters[3]. Self-Validating System: This protocol uses Methyl Methanesulfonate (MMS) as a parallel positive control to confirm assay sensitivity, and an internal standard (IS) during LC-MS/MS to correct for matrix effects and ionization suppression.

Step-by-Step Protocol:

  • Matrix Preparation : Prepare a 10 mM solution of reduced GSH in 100 mM potassium phosphate buffer (pH 7.4). The physiological pH ensures the thiol exists in its highly reactive thiolate state.

  • Reaction Initiation : Spike methyl methylsulfamate (from a 10 mM DMSO stock) into the GSH matrix to a final concentration of 10 µM. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced artifacts. Incubate at 37°C.

  • Kinetic Quenching : At t = 0, 15, 30, 60, 120, and 240 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile spiked with 1 µM labetalol (Internal Standard). The organic solvent precipitates proteins and halts the SN2 reaction.

  • Sample Processing : Centrifuge the quenched plates at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Quantification : Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent mass.

  • Data Analysis : Plot the natural log (ln) of the remaining parent compound against time. Calculate the half-life (t1/2) to benchmark its reactivity against known toxicophores.

Workflow Step1 Step 1: Matrix Prep 10 mM GSH in PBS (pH 7.4) Step2 Step 2: Dosing Add 10 µM Test Compound + 37°C Step1->Step2 Step3 Step 3: Kinetic Quenching ACN + Internal Standard at t=0...240m Step2->Step3 Step4 Step 4: LC-MS/MS Analysis MRM Quantification of Parent Drug Step3->Step4 Step5 Step 5: Toxicokinetic Output Calculate t(1/2) & Intrinsic Clearance Step4->Step5

Figure 2: Step-by-step experimental workflow for the Glutathione (GSH) reactivity assay.

In Vitro Genotoxicity: The Ames Test

Rationale (Causality): Due to its structural alert as an alkylating agent, methyl methylsulfamate must be evaluated for mutagenicity per ICH M7 guidelines[2]. Self-Validating System: The assay must include a vehicle control (DMSO) to establish baseline spontaneous reversion rates, and a strain-specific positive control (e.g., sodium azide for TA1535) to validate the metabolic competence of the bacteria.

Step-by-Step Protocol:

  • Strain Selection : Prepare cultures of Salmonella typhimurium strains TA100 and TA1535. These specific strains carry base-pair substitution mutations, making them uniquely sensitive to the DNA-alkylation mechanisms typical of sulfamate esters.

  • Pre-Incubation : Combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or phosphate buffer for non-activated conditions), and 0.05 mL of methyl methylsulfamate at varying concentrations (up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to maximize electrophile-bacteria contact time.

  • Plating : Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring : Incubate the inverted plates at 37°C for 48 to 72 hours. Count the revertant colonies. A reproducible, dose-dependent increase in colonies (≥2-fold over vehicle control) confirms genotoxic liability.

Handling, PPE, and Emergency Response

Given its irritant and potential alkylating properties, handling methyl methylsulfamate requires stringent laboratory controls.

  • Engineering Controls : All manipulations of the neat powder or concentrated stock solutions must be performed within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Personal Protective Equipment (PPE) : Nitrile gloves (double-gloving recommended for concentrated solutions), chemical splash goggles, and a standard laboratory coat.

  • Spill Response : Do not sweep dry powder. Cover the spill with an inert absorbent material (e.g., vermiculite), dampen with a 10% sodium thiosulfate solution to chemically quench the electrophile (via preferential nucleophilic attack by the thiosulfate ion), and transfer to a hazardous waste container.

References

  • Title: methyl methylsulfamate, CasNo.26118-69-4 Source: LookChem URL: [Link]

  • Title: Methyl sulfamate | CH5NO3S | CID 12914626 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: methyl sulfamate — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors Source: bioRxiv URL: [Link]

  • Title: CHEBI:25255 - alkylating agent Source: EMBL-EBI URL: [Link]

Sources

Foundational

A Technical Guide to the Historical Discovery and Early Applications of Methyl Methanesulfonate (MMS)

For Researchers, Scientists, and Drug Development Professionals Preamble: Clarifying the Subject - Methyl Methanesulfonate vs. Methyl Methylsulfamate In the realm of organic chemistry and pharmacology, precise nomenclatu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Clarifying the Subject - Methyl Methanesulfonate vs. Methyl Methylsulfamate

In the realm of organic chemistry and pharmacology, precise nomenclature is paramount. The topic of this guide, as requested, was "methyl methylsulfamate." However, a thorough review of scientific literature reveals that "methyl methylsulfamate" is an exceedingly rare and often ambiguous term. It correctly refers to the methyl ester of sulfamic acid. In contrast, methyl methanesulfonate (MMS) , the methyl ester of methanesulfonic acid, is a compound of immense historical and ongoing significance in genetics, toxicology, and pharmaceutical development. Notably, some sources even incorrectly use "methyl sulfamate" as a synonym for methyl methanesulfonate, highlighting a common point of confusion[1].

Given the audience of this guide—researchers and drug development professionals—and the profound impact of methyl methanesulfonate on these fields, this document will focus on MMS . It is the compound with the rich history of discovery and application that warrants an in-depth technical exploration.

Introduction to Methyl Methanesulfonate (MMS)

Methyl methanesulfonate (CH₃SO₃CH₃) is a simple aliphatic sulfonate ester. It is a colorless liquid at room temperature and is classified as a potent monofunctional alkylating agent[2]. This reactivity, specifically its ability to transfer a methyl group to nucleophilic sites on biomolecules, is the foundation of its biological effects and its utility as a research tool. Historically, its primary significance lies in its role as a model mutagen for studying the mechanisms of DNA damage and repair[3][4]. More recently, its status as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs) has made its study critical for drug safety and regulatory compliance[5].

The Genesis of Methyl Methanesulfonate: A Historical Perspective

The story of MMS begins with its parent acid, methanesulfonic acid (MSA).

The Discovery of Methanesulfonic Acid (MSA)

Methanesulfonic acid, the simplest of the alkane sulfonic acids, is a strong, non-oxidizing acid that is liquid at room temperature. While modern industrial production methods are well-established, its roots trace back to the 19th century. Early synthetic routes were often multi-step and hazardous by today's standards. A common laboratory preparation involved the oxidation of methyl mercaptan or dimethyl disulfide with nitric acid.

Modern industrial synthesis of MSA, which made its derivatives more accessible, includes processes like the chlorine oxidation of methyl mercaptan[6]. Another significant advancement was the development of methods involving the reaction of dimethyl sulfate with a sulfite[7].

Early Synthesis of Methyl Methanesulfonate (MMS)

The synthesis of MMS is a straightforward esterification of methanesulfonic acid with methanol or, more commonly in early laboratory settings, the reaction of methanesulfonyl chloride with methanol[3]. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Early Applications: A Tool to Unravel DNA's Secrets

The most significant early application of MMS was not industrial, but as a tool in fundamental biological research. Its potent mutagenic properties were harnessed to induce DNA damage in a controlled manner, allowing scientists to investigate the intricate cellular pathways of DNA repair.

A Model Mutagen in Genetics and Molecular Biology

MMS is a classic S-phase-dependent DNA damaging agent. It primarily methylates nitrogen atoms in the purine bases of DNA, with the major adducts being 7-methylguanine (N7-meG) and 3-methyladenine (N3-meA)[2][8].

  • 7-Methylguanine: This is the most abundant lesion, but it is not significantly cytotoxic or mutagenic.

  • 3-Methyladenine: This lesion is highly cytotoxic as it blocks the progression of DNA polymerase during replication[2].

The formation of these lesions triggers a cascade of cellular responses, primarily the Base Excision Repair (BER) pathway. The sensitivity of various mutant cell lines (especially in yeast and bacteria) to MMS became a powerful screening method to identify genes involved in DNA repair[3].

Early Studies in Carcinogenesis and Cancer Therapy

As a known mutagen and carcinogen, MMS was studied to understand the molecular basis of cancer. It has been shown to be carcinogenic in animal models, often causing tumors at the site of injection and in the nervous system[9].

Paradoxically, its ability to damage the DNA of rapidly dividing cells also led to its investigation as a potential chemotherapeutic agent[2]. Alkylating agents remain a cornerstone of cancer treatment, and early studies with MMS contributed to the broader understanding of this class of drugs. However, its lack of specificity and high toxicity limited its clinical application[9].

Technical Protocols and Methodologies

Laboratory Synthesis of Methyl Methanesulfonate

The following protocol describes a typical laboratory-scale synthesis from methanesulfonyl chloride.

Objective: To synthesize methyl methanesulfonate via the esterification of methanesulfonyl chloride with methanol.

Materials:

  • Methanesulfonyl chloride

  • Methanol (anhydrous)

  • Pyridine or another suitable base

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Distillation apparatus

Procedure:

  • A solution of methanesulfonyl chloride in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath.

  • A solution of anhydrous methanol and pyridine in diethyl ether is added dropwise from the dropping funnel with continuous stirring. The temperature should be maintained below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The mixture is then washed sequentially with cold water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield pure methyl methanesulfonate[3].

Diagram of MMS Synthesis

MMS_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products MeSO2Cl Methanesulfonyl Chloride ReactionVessel Reaction Vessel (in Diethyl Ether, <10°C) MeSO2Cl->ReactionVessel MeOH Methanol MeOH->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel MMS Methyl Methanesulfonate ReactionVessel->MMS HCl_Base Base-HCl Salt ReactionVessel->HCl_Base

Caption: Synthesis of Methyl Methanesulfonate.

Analytical Methods for Detection

The need to quantify MMS, especially as a genotoxic impurity in pharmaceuticals, has driven the development of sensitive analytical methods.

MethodPrincipleDetection LimitReference
GC-MS Gas Chromatography-Mass Spectrometry. Often involves headspace analysis and derivatization to enhance volatility and detection.ppm to ppb range[5]
HPLC-UV High-Performance Liquid Chromatography with Ultraviolet detection. Requires derivatization to introduce a chromophore for UV detection.ppm range[5]

Early detection methods were less sensitive, but the principles of chromatography were applied. Modern methods, as detailed in the table, are crucial for ensuring the safety of pharmaceutical products[5].

Mechanism of Action: DNA Alkylation

The biological activity of MMS is a direct result of its chemical reactivity as an electrophile. The sulfur atom in the methanesulfonate group is highly electron-withdrawing, making the methyl group's carbon atom electron-deficient and susceptible to nucleophilic attack.

Diagram of DNA Alkylation by MMS

DNA_Alkylation cluster_reactants Reactants cluster_transition SN2 Reaction cluster_products Products MMS MMS (CH₃SO₃CH₃) TransitionState Nucleophilic Attack MMS->TransitionState Electrophile DNA_Base DNA Base (e.g., Guanine at N7) DNA_Base->TransitionState Nucleophile Alkylated_DNA Alkylated DNA (7-Methylguanine) TransitionState->Alkylated_DNA Leaving_Group Methanesulfonate Anion (CH₃SO₃⁻) TransitionState->Leaving_Group

Caption: DNA Alkylation by MMS via an SN2 Mechanism.

This Sₙ2 reaction leads to the covalent attachment of a methyl group to the DNA base. This modification, or "adduct," distorts the DNA helix and can interfere with transcription and replication, leading to mutations, cell cycle arrest, or apoptosis if not repaired.

Conclusion

From its origins as a laboratory curiosity to its central role in elucidating the fundamental mechanisms of DNA repair, methyl methanesulfonate has had a profound impact on biological and pharmaceutical sciences. While its early applications were primarily in basic research, the insights gained from studying this simple alkylating agent are now applied daily in the safety assessment of new medicines. The history of MMS serves as a compelling example of how a simple chemical compound can become an indispensable tool for scientific discovery.

References

  • Boutsika, K., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
  • Li, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Molecules. [Link]

  • Grokipedia. (n.d.).
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Methyl Methanesulfonate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. [Link]

  • Lundin, C., et al. (2005). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. Nucleic Acids Research, 33(12), 3799–3811. [Link]

  • Sguazzin, M. (2020). Synthesis and Applications of Sulfamates and Related Functionalities. McMaster University.
  • ChemBK. (2024). methyl sulfamate. ChemBK. [Link]

  • Wikipedia. (n.d.). Methyl methanesulfonate. Wikipedia. [Link]

  • PubChem. (n.d.). Methyl sulfamate. National Center for Biotechnology Information. [Link]

  • Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation. Organic Process Research & Development, 13(3), 429–433. [Link]

  • Ansari, A. A., & Ahmad, I. (2024). Characterization of structural, genotoxic, and immunological effects of methyl methanesulfonate (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis. International Journal of Biological Macromolecules, 271, 132473. [Link]

  • Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290. [Link]

  • Khoma, R. E., et al. (2010). Synthesis, spectral characteristics, and some properties of methylammonium sulfamate monohydrate. A new route to sulfamic acid derivatives. Russian Journal of Inorganic Chemistry, 55(12), 1827–1829. [Link]

  • Dwivedi, S., et al. (2015). Evaluation of DNA Damage by Methyl Methane Sulfonate in Allium cepa Root Cells by Comet Assay. World Journal of Environmental Biosciences, 4(2), 58-63.
  • Kafer, E. (1986). MMS-induced primary aneuploidy and other genotoxic effects in mitotic cells of Aspergillus. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 167(1-2), 9-34. [Link]

  • Google Patents. (n.d.). CN1810780A - Methylsulfonic acid preparing process.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of Methyl N-Methylsulfamate

Abstract This technical guide provides a detailed and scientifically grounded protocol for the synthesis of methyl N-methylsulfamate. The synthesis is achieved through the reaction of methylamine with methanesulfonyl chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of methyl N-methylsulfamate. The synthesis is achieved through the reaction of methylamine with methanesulfonyl chloride, a robust and widely applicable method for the formation of sulfonamides. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure reproducibility and safety.

Introduction

Methyl N-methylsulfamate is a member of the sulfamate family of organic compounds. Sulfamates and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They are often utilized as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The metabolic stability and hydrogen bonding capabilities of the sulfamate moiety make it a valuable functional group in drug design.

This guide will detail a standard and reliable protocol for the laboratory-scale synthesis of methyl N-methylsulfamate, focusing on the reaction between methylamine and methanesulfonyl chloride. This method is favored for its efficiency and the ready availability of the starting materials.

Reaction Scheme and Mechanism

The synthesis of methyl N-methylsulfamate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction:

CH₃NH₂ + CH₃SO₂Cl → CH₃NHSO₂CH₃ + HCl

Mechanism:

The reaction is generally carried out in the presence of a base to quench the HCl byproduct.[1]

Materials and Reagents

Proper handling and use of all chemicals are paramount for a safe and successful synthesis. Ensure that all reagents are of appropriate purity and that Material Safety Data Sheets (MSDS) are consulted prior to use.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Concentration/PuritySupplierNotes
Methanesulfonyl chlorideCH₃SO₂Cl114.55≥99%Sigma-AldrichCorrosive, lachrymator. Handle in a fume hood.
MethylamineCH₃NH₂31.068 M in EthanolSigma-AldrichFlammable, corrosive. Handle with care.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher ScientificVolatile, suspected carcinogen. Use in a well-ventilated fume hood.
Anhydrous Sodium SulfateNa₂SO₄142.04≥99%VWRDrying agent.
Round-bottom flask--250 mL-Ensure glassware is dry.
Magnetic stirrer and stir bar----For efficient mixing.
Dropping funnel--100 mL-For controlled addition of reagents.
Ice bath----To control reaction temperature.
Rotary evaporator----For solvent removal.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted sulfonamides.[2]

Step 1: Reaction Setup

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled.

  • The flask is charged with a solution of methylamine (8 M in ethanol, 65.6 mL, 0.525 mol).

  • The flask is cooled to 0 °C using an ice bath.

Step 2: Addition of Methanesulfonyl Chloride

  • Methanesulfonyl chloride (12.5 g, 0.109 mol) is slowly added dropwise to the stirred methylamine solution at 0 °C over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours.

Step 3: Work-up and Isolation

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is diluted with dichloromethane (100 mL).

  • Any precipitated solid (methylamine hydrochloride) is removed by filtration.

  • The filtrate is collected and concentrated under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl N-methylsulfamate as an oil.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood due to the corrosive and volatile nature of the reagents.

  • Handling Reagents: Methanesulfonyl chloride is corrosive and a lachrymator. Methylamine is a flammable and corrosive gas, typically handled as a solution. Avoid inhalation and contact with skin and eyes.

  • Quenching: The reaction generates hydrochloric acid, which is neutralized by the excess methylamine. The work-up procedure should be performed carefully.

Characterization

The identity and purity of the synthesized methyl N-methylsulfamate can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. For a similar compound, N-methylmethanesulfonamide, the characteristic peaks are: ¹H NMR (CDCl₃, 400 MHz): δ 4.82 (brs, 1H, NH), 2.93 (s, 3H, N-CH₃), 2.79 (s, 3H, S-CH₃).[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O stretching of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretching (around 3300 cm⁻¹).[1]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (111.12 g/mol ).[3]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep1 Assemble dry glassware prep2 Charge flask with methylamine solution prep1->prep2 prep3 Cool flask to 0°C prep2->prep3 reaction1 Dropwise addition of methanesulfonyl chloride prep3->reaction1 reaction2 Stir at 0°C reaction1->reaction2 reaction3 Warm to room temperature and stir for 16h reaction2->reaction3 workup1 Remove solvent (rotary evaporator) reaction3->workup1 workup2 Dilute with DCM workup1->workup2 workup3 Filter precipitate workup2->workup3 workup4 Concentrate filtrate workup3->workup4 purify Column Chromatography workup4->purify analyze Characterization (NMR, IR, MS) purify->analyze

Sources

Application

Application Note: Advanced Synthesis of N-Methylsulfamic Acid Methyl Ester

Here is a detailed application note and protocol for the preparation of N-methylsulfamic acid methyl ester, designed for researchers and drug development professionals. Introduction & Scientific Context N-methylsulfamic...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a detailed application note and protocol for the preparation of N-methylsulfamic acid methyl ester, designed for researchers and drug development professionals.

Introduction & Scientific Context

N-methylsulfamic acid methyl ester (also known as methyl N-methylsulfamate) is a highly versatile building block in organic synthesis and a critical compound in pharmaceutical development. It is most notably recognized in the context of impurity profiling for sulfamate-substituted antiepileptic drugs, such as Topiramate, where N-methylated derivatives form as process-related impurities[1].

Beyond its role as an analytical standard for quality control, the sulfamate ester moiety is increasingly utilized in transition-metal-catalyzed C(sp2)–N bond-forming reactions, such as Buchwald–Hartwig aminations, to access complex N-(hetero)aryl sulfamate esters[2]. Synthesizing simple, unsymmetrical sulfamate esters requires strict control over reaction conditions to prevent the formation of symmetrical sulfites and dialkylated byproducts[3].

Mechanistic Rationale & Strategy

The most robust and scalable method for synthesizing unsymmetrical N-substituted sulfamate esters is a continuous or one-pot two-step process starting from commercially available chlorosulfonic acid[3].

  • O-Sulfonation (Esterification): Chlorosulfonic acid is reacted with methanol in the presence of a tertiary amine base (e.g., triethylamine) at low temperatures (0 °C) to generate the highly reactive intermediate, methyl chlorosulfate. The base acts as an acid scavenger to prevent the degradation of the intermediate.

  • N-Amination (Nucleophilic Substitution): The intermediate is subsequently treated with methylamine. The choice of base and strict temperature control (≤20 °C) are critical in this step to suppress the competitive formation of symmetrical sulfites[3].

Reaction Pathway Diagram

G A Chlorosulfonic Acid (ClSO3H) C Methyl chlorosulfate (Reactive Intermediate) A->C Step 1: 0°C, DCM B Methanol (MeOH) + Triethylamine B->C E Methyl N-methylsulfamate (Target Product) C->E Step 2: 20°C F Symmetrical Sulfite (Suppressed Byproduct) C->F Poor Temp Control D Methylamine (MeNH2) Nucleophilic Attack D->E

Reaction workflow for the synthesis of Methyl N-methylsulfamate from chlorosulfonic acid.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
Chlorosulfonic acid116.521.01.16 g (0.66 mL)Sulfonyl source
Methanol (Anhydrous)32.041.00.32 g (0.40 mL)Nucleophile (O-alkylation)
Triethylamine (Et₃N)101.192.22.22 g (3.06 mL)Acid scavenger / Base
Methylamine (2M in THF)31.061.26.00 mLNucleophile (N-alkylation)
Dichloromethane (DCM)84.93-20 mLSolvent

Note: All reagents must be strictly anhydrous to prevent the hydrolysis of chlorosulfonic acid into sulfuric acid and HCl.

Step-by-Step Experimental Protocol

Expertise Insight: This protocol relies on a self-validating thermal control system. The reaction of chlorosulfonic acid is highly exothermic; failure to maintain the specified temperatures will result in a rapid color change (yellow to dark brown), indicating byproduct formation and intermediate degradation.

Step 1: Formation of Methyl Chlorosulfate
  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a pressure-equalizing dropping funnel.

  • Initial Charge: Add anhydrous DCM (10 mL) and chlorosulfonic acid (0.66 mL, 10 mmol) to the flask. Cool the mixture to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Nucleophile Addition: In a separate dry vial, prepare a mixture of anhydrous methanol (0.40 mL, 10 mmol) and triethylamine (1.53 mL, 11 mmol).

  • Controlled Dropwise Addition: Transfer the MeOH/Et₃N mixture to the dropping funnel. Add it to the stirring chlorosulfonic acid solution dropwise over 15 minutes.

  • Validation Check: The internal temperature must not exceed 5 °C. The solution should remain clear to pale yellow. Stir for an additional 30 minutes at 0 °C.

Step 2: Amination to N-Methylsulfamic Acid Methyl Ester
  • Base Adjustment: Add the remaining triethylamine (1.53 mL, 11 mmol) to the reaction mixture at 0 °C.

  • Amine Introduction: Slowly add the methylamine solution (6.00 mL of 2M in THF, 12 mmol) dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C). Stir for 90 minutes.

  • TLC Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The product will stain faintly with KMnO₄ but will not be UV active.

Step 3: Workup and Purification
  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL).

  • Washing: Wash the combined organic layers with 1M HCl (10 mL) to remove residual amines, followed by brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath ≤ 30 °C to prevent volatilization of the product).

  • Purification: Purify the crude pale-yellow oil via flash column chromatography (Silica gel, gradient elution from 10% to 40% Ethyl Acetate in Hexanes) to yield the pure methyl N-methylsulfamate as a colorless oil.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized compound, validate against the following expected analytical parameters:

Analytical MethodExpected Data / Signals
¹H NMR (400 MHz, CDCl₃) δ 4.55 (br s, 1H, N-H ), 3.85 (s, 3H, O-CH₃ ), 2.78 (d, J = 5.2 Hz, 3H, N-CH₃ )
¹³C NMR (100 MHz, CDCl₃) δ 56.2 (O-C H₃), 29.8 (N-C H₃)
HRMS (ESI-TOF) Calculated for C₂H₈NO₃S [M+H]⁺: 126.0225; Found: ~126.0221
FT-IR (ATR, cm⁻¹) 3280 (N-H stretch), 1350 (Asymmetric S=O), 1180 (Symmetric S=O), 1090 (C-O stretch)

References

  • Ontosight. "N-Methyl Topiramate Compound Overview". Ontosight.ai.
  • ResearchGate. "Efficient Synthesis of Unsymmetrical Sulfamides via a Lossen-Like Rearrangement". ResearchGate.
  • Blackburn, J. M., et al. "Photochemically-Mediated, Nickel-Catalyzed Synthesis of N-(Hetero)aryl Sulfamate Esters". Organic Letters - ACS Publications.

Sources

Method

Application Note: The Role of Methyl Sulfamate Derivatives in Primary Amine Protection and Covalent Ligand-Directed Release (CoLDR)

Executive Summary In complex multi-step organic synthesis and chemical biology, the protection of primary amines requires orthogonal strategies that can withstand harsh redox fluctuations while allowing for mild, targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In complex multi-step organic synthesis and chemical biology, the protection of primary amines requires orthogonal strategies that can withstand harsh redox fluctuations while allowing for mild, targeted deprotection. While carbamates (Boc, Fmoc, Cbz) dominate traditional peptide synthesis, O-methyl sulfamates (and model compounds like methyl methylsulfamate ) have emerged as a superior class of dual-purpose protecting and directing groups.

This application note details the mechanistic causality behind utilizing methyl sulfamate derivatives for primary amine protection. It explores their robust stability profiles, their unique capability to direct late-stage C(sp³)–H functionalization[1], and their "self-immolative" deprotection mechanism, which has been recently leveraged in Covalent Ligand-Directed Release (CoLDR) technologies for targeted drug delivery[2].

Mechanistic Causality: Why Choose Sulfamate Protection?

The selection of a protecting group is dictated by the chemical environment of downstream synthetic steps. Sulfamate esters ( R−NH−SO2​OCH3​ ) offer distinct mechanistic advantages over traditional carbamates:

  • Extreme Orthogonal Stability : Unlike Boc (acid-sensitive) or Fmoc (base-sensitive), O-methyl sulfamates are highly resistant to both strong oxidizing/reducing agents and broad pH ranges[3]. This stability is due to the strong electron-withdrawing nature of the sulfonyl core, which heavily delocalizes the nitrogen lone pair, rendering the amine non-nucleophilic and chemically inert.

  • Directed C–H Functionalization : Sulfamates are uniquely privileged directing groups for transition-metal-catalyzed C–H amination. Under oxidative conditions with Rhodium(II) catalysts, the sulfamate nitrogen generates a highly reactive nitrene intermediate that undergoes regioselective intramolecular insertion into unactivated γ-C(sp³)–H bonds[4].

  • Self-Immolative Cleavage (CoLDR Mechanism) : The defining feature of methyl sulfamates is their programmed susceptibility to specific nucleophiles (e.g., thiols, hydrazines). Nucleophilic attack at the sulfur center displaces the methoxide group, generating a transient sulfamic acid ( R−NH−SO3​H ). This intermediate undergoes rapid, spontaneous self-immolation, releasing sulfur trioxide ( SO3​ ) and the free primary amine[2].

Quantitative Comparison of Amine Protecting Groups

To justify the experimental choice of sulfamates, the following table summarizes their stability and utility compared to standard protecting groups.

Protecting GroupStability to Strong AcidStability to Strong BaseStability to Redox AgentsDeprotection TriggerDirecting Group Capability
O-Methyl Sulfamate High High High Nucleophilic attack (Hydrazine/Thiols) Excellent (Rh/Ni-catalyzed)
Boc Low (Cleaves)HighHighStrong Acid (TFA, HCl)Poor
Fmoc HighLow (Cleaves)ModerateMild Base (Piperidine)Poor
Cbz HighHighLow (Cleaves)Hydrogenolysis ( H2​ , Pd/C)Poor

Experimental Workflows and Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are included to ensure experimental trustworthiness. Note: Methyl methylsulfamate ( CH3​NHSO2​OCH3​ ) is frequently used as the kinetic standard for optimizing these conditions prior to applying them to complex primary amines.

Protocol A: Synthesis of O-Methyl Sulfamate-Protected Primary Amines

Objective : Convert a free primary amine into an inert O-methyl sulfamate. Causality : Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine ( Et3​N ) because its steric bulk prevents it from acting as a competing nucleophile against the highly electrophilic methoxysulfonyl chloride, thereby suppressing the formation of undesired sulfonamide byproducts.

  • Preparation : Dissolve the primary amine (1.0 equiv, 5.0 mmol) in anhydrous CH2​Cl2​ (0.2 M) under an inert argon atmosphere.

  • Base Addition : Add DIPEA (1.5 equiv, 7.5 mmol) and cool the reaction vessel to 0 °C using an ice-water bath. Cooling is critical to control the exothermic sulfamoylation and prevent bis-sulfamoylation.

  • Reagent Addition : Slowly add methoxysulfonyl chloride ( CH3​OSO2​Cl , 1.1 equiv, 5.5 mmol) dropwise over 10 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation (IPC) : Monitor via LC-MS or TLC (Ninhydrin stain). The disappearance of the primary amine (ninhydrin-positive) confirms conversion.

  • Workup : Quench with saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ (3x). Wash the combined organic layers with 1M HCl (to remove residual base) and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Rhodium-Catalyzed C(sp³)–H Amination

Objective : Leverage the sulfamate protecting group to functionalize an adjacent aliphatic C-H bond. Causality : PhI(OAc)2​ acts as the terminal oxidant to generate the active nitrene species. Magnesium oxide (MgO) is included as a heterogeneous acid scavenger to neutralize the acetic acid byproduct, which would otherwise poison the Rh2​(esp)2​ catalyst and degrade the substrate[1].

  • Setup : In a flame-dried Schlenk tube, dissolve the O-methyl sulfamate-protected amine (1.0 equiv, 0.5 mmol) in anhydrous CH2​Cl2​ (5.0 mL).

  • Catalyst & Additives : Add Rh2​(esp)2​ (2 mol%), PhI(OAc)2​ (1.5 equiv), and MgO (2.5 equiv).

  • Reaction : Seal the tube and stir at 40 °C for 12 hours.

  • Validation (IPC) : Monitor by NMR or LC-MS for the formation of the cyclic oxathiazinane product.

  • Isolation : Filter the suspension through a pad of Celite to remove MgO and Rh-salts. Concentrate and purify via silica gel chromatography.

Protocol C: Nucleophile-Triggered Deprotection (CoLDR Mechanism)

Objective : Orthogonal removal of the sulfamate group to regenerate the primary amine. Causality : Hydrazine is used as a potent, unhindered alpha-effect nucleophile that selectively attacks the sulfamate sulfur atom, displacing the methoxide leaving group and initiating the self-immolative cascade[2].

  • Setup : Dissolve the sulfamate-protected amine (1.0 equiv) in a 4:1 mixture of THF/Ethanol (0.1 M).

  • Trigger Addition : Add Hydrazine monohydrate ( NH2​NH2​⋅H2​O , 5.0 equiv).

  • Reaction : Heat to 50 °C for 4–6 hours.

  • Validation (IPC) : Monitor via LC-MS. The intermediate sulfamic acid is highly transient and will rarely be observed; look for the mass of the free primary amine.

  • Workup : Concentrate the mixture under reduced pressure. Redissolve in EtOAc and wash extensively with water to remove unreacted hydrazine and water-soluble sulfur trioxide byproducts.

Mechanistic Visualizations

Workflow of Directed C-H Functionalization

The following diagram illustrates the lifecycle of the primary amine: from protection, through transition-metal directed functionalization, to the final isolated product.

CH_Amination N1 Aliphatic Primary Amine N2 Sulfamoylation (Methoxysulfonyl Chloride) N1->N2 N3 O-Methyl Sulfamate (Protected Amine) N2->N3 N4 Rh-Catalyzed Oxidation [Rh2(esp)2, PhI(OAc)2] N3->N4 N5 Nitrene Intermediate N4->N5 - AcOH N6 Intramolecular C-H Insertion N5->N6 N7 Cyclic Sulfamate (Functionalized Product) N6->N7 Regioselective

Figure 1: Workflow of Sulfamate-Directed C(sp3)-H Amination and Cyclization.

The CoLDR Self-Immolative Cleavage Mechanism

This diagram details the precise atomic causality during the deprotection phase, highlighting the self-immolative nature of the sulfamate group upon nucleophilic attack.

CoLDR N1 Protected Amine (R-NH-SO2-OCH3) N3 Sulfamic Acid [R-NH-SO3H] N1->N3 Nucleophilic Displacement N2 Nucleophile (Nu:-) N2->N3 N4 Free Amine (R-NH2) N3->N4 Self-Immolation N5 SO3 + Nu-CH3 N3->N5 Byproducts

Figure 2: Self-Immolative Cleavage Mechanism of O-Methyl Sulfamates.

References

  • Roizen, J. L., et al. (2019). Photochemically-Mediated, Nickel-Catalyzed Synthesis of N-(Hetero)aryl Sulfamate Esters. Organic Letters, 21(18), 7315-7319.

  • World Intellectual Property Organization. (2023). SULFAMATE BASED COVALENT LIGAND-DIRECTED RELEASE (CoLDR) COMPOUNDS. Patent WO2023242845A1.

  • del Castillo Fernández, E. (2020). NEW STRATEGIES FOR C(SP3)-H FUNCTIONALIZATION IN TOTAL SYNTHESIS. TDX (Tesis Doctorals en Xarxa).

  • Zabawa, T. P., et al. (2020). Oxidative Cyclization of Sulfamates onto Pendant Alkenes. Organic Letters, 22(3), 858-862.

Sources

Application

Application Note: Advanced Catalytic Strategies for Organic Reactions Involving Methylsulfamate Directing Groups

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols Executive Summary & Mechanistic Rationale In modern synthetic organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern synthetic organic chemistry, the selective functionalization of unactivated C(sp³)–H bonds remains a formidable challenge. Methylsulfamate esters (typically installed via the reaction of an alcohol with methylsulfamoyl chloride) have emerged as exceptionally powerful, tunable, and easily removable directing groups[1]. Unlike traditional directing groups that rely solely on transition-metal coordination, methylsulfamates excel in radical-mediated pathways.

The core mechanistic advantage of the methylsulfamate moiety lies in the facile generation of an N-centered sulfamyl radical . Because of the strong electron-withdrawing nature of the sulfonyl group, the N–H bond can be selectively oxidized or homolyzed. Once formed, this N-centered radical undergoes highly predictable intramolecular Hydrogen Atom Transfer (HAT)—typically a 1,5-HAT or 1,6-HAT—translocating the radical to a distal, unactivated carbon center[2]. This enables orthogonal site-selectivity compared to innate radical chemistry, allowing chemists to functionalize specific γ

  • or δ -carbons with halogens, amines, or arenes[3].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews, providing you with actionable, self-validating protocols for the three most impactful methylsulfamate-directed transformations: Metallophotoredox Arylation, Rhodium-Catalyzed Halogenation, and Palladium-Catalyzed Aza-Wacker Cyclization.

Quantitative Data & Reaction Scope

The following table summarizes the optimized catalytic systems and expected performance metrics for methylsulfamate-directed C–H functionalizations based on recent authoritative literature[4],[2],[1].

Reaction TypeCatalyst SystemKey ReagentsTarget BondYield RangeSelectivity
C(sp³)–H Arylation NiBr₂·glyme / 4-CzIPNAryl-Br, Light γ -C(sp³)–H60–85%>20:1 ( γ over δ )
C(sp³)–H Bromination Rh₂(oct)₄NaBr, NaOCl γ -C(sp³)–H55–90%Highly γ -selective
Aza-Wacker Cyclization Pd₂(dba)₃Cu(OAc)₂, O₂Pendant Alkene56–90%Substrate dependent (up to >20:1 dr)

Workflow A: Metallophotoredox Nickel-Catalyzed C(sp³)–H Arylation

Causality & Experimental Design

This dual-catalytic protocol merges photoredox catalysis with nickel cross-coupling to achieve direct γ -arylation of aliphatic chains[2].

  • Why 4-CzIPN? The excited state of the organic photocatalyst 4-CzIPN possesses the precise redox potential required to oxidize the sulfamate N–H bond (following deprotonation by a base) into an N-centered radical[5].

  • Why Nickel? Following the 1,6-HAT, the resulting carbon-centered radical is rapidly intercepted by an Ar–Ni(II) intermediate (generated via oxidative addition of the aryl bromide to Ni(0)). This prevents unwanted radical dimerization and drives the cycle toward reductive elimination of the cross-coupled product[6].

Step-by-Step Protocol
  • Preparation: In an argon-filled glovebox, charge a flame-dried 10 mL Schlenk tube with the alkyl methylsulfamate substrate (0.20 mmol, 1.0 equiv), aryl bromide (0.30 mmol, 1.5 equiv), NiBr₂·glyme (5 mol%), 4,4′-dimethoxybipyridine (5 mol%), 4-CzIPN (2.5 mol%), and K₂CO₃ (0.60 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed acetonitrile (2.0 mL) to the mixture.

  • Irradiation: Seal the tube, remove it from the glovebox, and stir the mixture vigorously in front of two 34 W blue LED lamps (approx. 440 nm) at ambient temperature (use a cooling fan to maintain 25 °C).

  • Reaction Time: Irradiate for 24 to 48 hours.

  • Workup: Quench the reaction by filtering through a short pad of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Self-Validation Checkpoint: Monitor the reaction via ¹H NMR of a crude aliquot. The disappearance of the characteristic sulfamate N–H resonance (broad singlet, ~4.5–5.0 ppm) coupled with the appearance of new aromatic signals confirms successful catalytic turnover. If starting material remains but the reaction mixture loses its characteristic luminescence, the photocatalyst has likely been quenched by oxygen ingress.

Workflow B: Rhodium-Catalyzed Site-Selective C(sp³)–H Bromination

Causality & Experimental Design

This protocol utilizes a robust Rh(II) catalyst to achieve site-selective bromination at the γ -position of methylsulfamates[1].

  • Why NaBr and NaOCl? Instead of handling toxic and corrosive Br₂ gas, this combination generates hypobromite (OBr⁻) in situ within an aqueous biphasic system. The hypobromite reacts with the substrate to form an N-bromo sulfamate intermediate[7].

  • Why Rh₂(oct)₄? Rhodium(II) octanoate is uniquely capable of catalyzing the homolysis of the N–Br bond without over-oxidizing the substrate. The resulting N-centered radical undergoes a 1,5-HAT, and the γ -carbon radical abstracts a bromine atom to propagate the chain[1].

Step-by-Step Protocol
  • Reagent Mixing: To a round-bottom flask open to the air, add the alkyl methylsulfamate (0.50 mmol, 1.0 equiv), NaBr (1.5 mmol, 3.0 equiv), and Rh₂(oct)₄ (2 mol%).

  • Solvent System: Suspend the mixture in a 1:1 mixture of CH₂Cl₂ and water (5.0 mL total volume).

  • Oxidant Addition: Cool the biphasic mixture to 0 °C. Slowly add aqueous NaOCl (1.5 mmol, 3.0 equiv, typically a 10-15% w/v solution) dropwise over 10 minutes with vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (to destroy excess hypobromite). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Self-Validation Checkpoint: The formation of the N-bromo intermediate can be visually confirmed by a slight yellowing of the organic phase and validated by TLC (appearance of a new, less polar spot). If the reaction stalls at this intermediate (visible by a shifted N-CH₃ singlet in NMR), it indicates catalyst poisoning or insufficient Rh₂(oct)₄ loading.

Workflow C: Palladium-Catalyzed Aza-Wacker Oxidative Cyclization

Causality & Experimental Design

For methylsulfamates bearing pendant alkenes, palladium catalysis drives an oxidative cyclization to form valuable six-membered oxathiazinane heterocycles[4].

  • Why Pd₂(dba)₃ and Cu(OAc)₂? The Pd(II) species (generated in situ) coordinates to the pendant alkene, activating it toward intramolecular nucleophilic attack by the sulfamate nitrogen. Cu(OAc)₂ acts as a stoichiometric oxidant to re-oxidize Pd(0) back to Pd(II), while an O₂ atmosphere turns over the copper[4].

Step-by-Step Protocol
  • Setup: In a Schlenk flask, combine the alkenyl methylsulfamate (0.30 mmol, 1.0 equiv), Pd₂(dba)₃ (5 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with O₂ gas (balloon pressure). Repeat this process three times.

  • Reaction: Add anhydrous CH₃CN (3.0 mL) and heat the mixture to 80 °C under the O₂ atmosphere for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl to remove copper salts. Dry, concentrate, and purify via chromatography.

Mechanistic Visualizations

The following diagrams illustrate the precise electron flow and intermediate generation for the two primary radical-mediated workflows discussed above.

Ni_Photoredox cluster_PC Photocatalytic Cycle cluster_Substrate Radical Generation & 1,6-HAT cluster_Ni Nickel Cross-Coupling Cycle PC 4-CzIPN (PC) PC_star PC* PC->PC_star Visible Light PC_minus PC⁻ PC_star->PC_minus SET from Base/Substrate PC_minus->PC SET to Ni(I) Sub Methylsulfamate (N-H) N_Rad N-Centered Sulfamyl Radical Sub->N_Rad Oxidation & -H⁺ C_Rad γ-Carbon Centered Radical N_Rad->C_Rad 1,6-HAT NiIII Ar-Ni(III)-Alkyl C_Rad->NiIII Intercepted by Ni(II) Ni0 Ni(0)L_n NiII Ar-Ni(II)-Br Ni0->NiII Oxidative Addition (Ar-Br) NiII->NiIII Radical Intercept NiI Ni(I)-Br NiIII->NiI Reductive Elimination Prod γ-Arylated Product NiIII->Prod Yields Product NiI->Ni0 SET from PC⁻

Caption: Dual Metallophotoredox Cycle: Sulfamate-directed 1,6-HAT followed by Nickel-catalyzed cross-coupling.

Rh_Cycle Sub Alkyl Methylsulfamate Substrate N_Br N-Bromo Sulfamate Intermediate Sub->N_Br NaOCl / NaBr (Aqueous, in situ OBr⁻) N_Rad N-Centered Radical + Rh(II)-Br N_Br->N_Rad Rh₂(oct)₄ Catalyzed Homolysis C_Rad γ-Carbon Radical N_Rad->C_Rad Intramolecular 1,5-HAT Prod γ-Bromo Product + Regenerated N-Radical C_Rad->Prod Br Atom Transfer (Chain Propagation) Prod->N_Rad Radical Chain Continuation

Caption: Rhodium-Catalyzed Halogenation: In situ N-bromination, Rh-mediated homolysis, and 1,5-HAT propagation.

References

  • [4] Oxidative Cyclization of Sulfamates onto Pendant Alkenes. Organic Letters (2020). URL:[Link]

  • [2],[3],[6],[5] Simons, R. T., Nandakumar, M., Kwon, K., Ayer, S. K., Venneti, N. M., & Roizen, J. L. Directed Photochemically Mediated Nickel-Catalyzed (Hetero)arylation of Aliphatic C–H Bonds. Journal of the American Chemical Society (2023). URL:[Link]

  • [1],[7] Sathyamoorthi, S., Banerjee, S., Du Bois, J., Burns, N. Z., & Zare, R. N. Site-selective bromination of sp³ C–H bonds. Chemical Science (2018). URL:[Link]

Sources

Method

Application Note: Methyl Methylsulfamate and N-Alkyl Sulfamates as Precision Alkylating Agents in Medicinal Chemistry

Executive Summary: The Evolution of Precision Electrophiles In medicinal chemistry, the application of alkylating agents has historically been a double-edged sword. Traditional methylating agents like dimethyl sulfate or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of Precision Electrophiles

In medicinal chemistry, the application of alkylating agents has historically been a double-edged sword. Traditional methylating agents like dimethyl sulfate or methyl iodide are highly effective but suffer from extreme volatility, high toxicity, and poor regioselectivity. Methyl methylsulfamate (MMSm, CAS 26118-69-4) [1] has emerged as a superior, controlled O-methylating agent in synthetic workflows.

More recently, the structural logic of MMSm has been adapted to solve one of the greatest challenges in Targeted Covalent Inhibitor (TCI) design: off-target toxicity. By incorporating the N-methyl sulfamate moiety as a tunable, self-immolative leaving group on acetamide scaffolds, researchers can achieve highly selective cysteine alkylation without the promiscuous reactivity associated with traditional chloroacetamides[2]. This application note details the mechanistic rationale, comparative data, and self-validating protocols for utilizing methyl sulfamates both as direct synthetic alkylators and as advanced covalent warheads.

Chemical Rationale & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, I approach electrophile selection by analyzing the causality between a molecule's leaving group pKa and its kinetic behavior in biological media.

The Dual Utility of the Sulfamate Motif
  • Direct Alkylation via MMSm: Methyl methylsulfamate transfers its O-methyl group to nucleophiles (amines, thiols) via a classic SN​2 mechanism. Unlike methyl methanesulfonate (MMS), the nitrogen atom in the sulfamate core donates electron density through resonance, slightly attenuating the electrophilicity of the O-methyl carbon. This prevents over-alkylation (e.g., stopping at a tertiary amine rather than forming a quaternary ammonium salt) and provides a safer handling profile due to its lower vapor pressure.

  • Covalent Warheads (Targeted Covalent Inhibition): In TCI design, the goal is to alkylate a specific catalytic or allosteric cysteine (e.g., in BTK or nsP2 proteases) while ignoring off-target thiols like glutathione (GSH)[3]. Chloroacetamides are highly reactive but deplete GSH rapidly, leading to hepatotoxicity. Sulfonates (mesylates) hydrolyze too quickly in aqueous buffers. N-methyl sulfamate acetamides hit the "Goldilocks" zone: they are highly stable in buffer but undergo rapid SN​2 displacement when positioned in the microenvironment of a target kinase[2].

Furthermore, the N-methyl sulfamate leaving group is self-immolative . Upon displacement, the methylsulfamate anion spontaneously degrades into sulfur trioxide ( SO3​ ) and methylamine ( CH3​NH2​ ). This irreversible degradation prevents product inhibition and drives the alkylation reaction to completion[2].

Quantitative Data: Electrophile Profiling

To justify the transition from traditional warheads to sulfamate-based electrophiles, we must evaluate their kinetic stability. The table below summarizes the reactivity profiles of common covalent warheads against biological thiols and aqueous buffers.

Table 1: Comparative Electrophilicity and Stability of Covalent Warheads
Electrophilic WarheadLeaving GroupGSH Half-Life ( t1/2​ )Buffer Stability (37 °C, 4 days)Proteomic Selectivity
Chloroacetamide Chloride ( Cl− )~50 min~25% HydrolysisLow (Promiscuous)
Mesylate Acetamide Methanesulfonate~50 min~75% HydrolysisLow
Acrylamide None (Michael Addition)~2 hours<5% HydrolysisModerate
N-Methyl Sulfamate Methylsulfamate>12 hours <5% Hydrolysis High (Targeted)

Data synthesized from recent chemoproteomic profiling of targeted covalent inhibitors[2][3].

Mechanistic Visualization

The following diagram illustrates the precise sequence of events when an N-methyl sulfamate acetamide warhead engages a target cysteine, highlighting the critical self-immolation step that defines this chemistry.

G Cys Target Cysteine (Protein-SH) SN2 SN2 Attack at α-Carbon Cys->SN2 Warhead Sulfamate Acetamide (Inhibitor) Warhead->SN2 Adduct Covalent Adduct (Protein-S-Inhibitor) SN2->Adduct LG Methylsulfamate Leaving Group SN2->LG Degrad Self-Immolation (SO3 + CH3NH2) LG->Degrad Spontaneous

Mechanism of cysteine alkylation and self-immolation by sulfamate acetamide warheads.

Experimental Methodologies

The following protocols are designed as self-validating systems . Each workflow includes built-in quality control checkpoints to ensure the causality of the chemical transformations is maintained.

Protocol A: Controlled N-Methylation of Secondary Amines using Methyl Methylsulfamate

Causality & Rationale: We utilize K2​CO3​ in anhydrous DMF to selectively deprotonate the secondary amine without hydrolyzing the MMSm reagent. The reaction is initiated at 0 °C to control the exothermic SN​2 transition state, preventing polyalkylation.

Step-by-Step Procedure:

  • Preparation: Dissolve the secondary amine substrate (1.0 eq, 5.0 mmol) in 15 mL of anhydrous DMF under an inert argon atmosphere.

  • Activation: Add anhydrous K2​CO3​ (1.5 eq, 7.5 mmol). Stir at room temperature for 15 minutes to ensure adequate basicity in the microenvironment.

  • Alkylation: Cool the reaction flask to 0 °C using an ice bath. Add Methyl methylsulfamate (1.1 eq, 5.5 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Validation (In-Process Control): Monitor via LC-MS. The mass spectrum should show the [M+H+14]+ peak corresponding to the addition of a single methyl group. If unreacted starting material remains, do not add more MMSm; instead, raise the temperature to 40 °C for 2 hours.

  • Workup: Quench the reaction with 20 mL of cold water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Synthesis and Validation of N-Methyl Sulfamate Covalent Warheads

Causality & Rationale: To convert a reversible binder into a Targeted Covalent Inhibitor, we append an α -hydroxyacetamide group and sulfamoylate it. Triethylamine (TEA) and DMAP are used to catalyze the transfer of the sulfamoyl group without triggering premature leaving group departure.

Step-by-Step Procedure:

  • Sulfamoylation: Dissolve the α -hydroxyacetamide derivative of your target ligand (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Catalysis: Add Triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Electrophile Assembly: Slowly add N-methylsulfamoyl chloride ( CH3​NHSO2​Cl , 1.2 eq). Stir at 0 °C for 2 hours.

  • Purification: Quench with saturated NaHCO3​ . Extract with DCM, dry, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

  • System Validation (GSH Depletion Assay): To validate that the synthesized warhead is not promiscuously toxic, incubate 10 µM of the purified N-methyl sulfamate inhibitor with 5 mM reduced Glutathione (GSH) in PBS (pH 7.4) at 37 °C.

  • Quantification: Sample the mixture every 2 hours and analyze via LC-MS. A successful, precision-targeted N-methyl sulfamate warhead must demonstrate a GSH half-life ( t1/2​ ) of >12 hours[3]. If t1/2​<2 hours, the batch is likely contaminated with highly reactive chloride intermediates and must be discarded.

References

  • DrugFuture Chemical Database Title: METHYL METHYLSULFAMATE (CAS 26118-69-4) Source: DrugFuture URL:[Link]

  • London et al. (2023) Title: N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad-Spectrum Antialphaviral Activity Source: bioRxiv / National Institutes of Health (NIH) URL:[Link](Note: Sourced via NIH PMC grounding)

  • London et al. (2023) Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: Journal of the American Chemical Society, 145(6), 3306–3315. URL:[Link]

Sources

Application

Handling, storage, and disposal protocols for methyl methylsulfamate

Application Note: Professional Handling, Storage, and Disposal Protocols for Methyl Methylsulfamate Target Audience: Researchers, scientists, and drug development professionals. Document Revision: 1.0 (March 2026) Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Professional Handling, Storage, and Disposal Protocols for Methyl Methylsulfamate

Target Audience: Researchers, scientists, and drug development professionals. Document Revision: 1.0 (March 2026)

Introduction & Mechanistic Context

Methyl methylsulfamate (CAS 26118-69-4), also known as sulfamic acid methyl ester, is a reactive sulfamate ester frequently encountered in pharmaceutical synthesis and degradation profiling. It is notably recognized as a critical impurity and degradation byproduct in the synthesis of the anti-epileptic drug topiramate[1][2].

As a Senior Application Scientist, it is vital to understand that handling this compound requires more than passive compliance; it requires an active understanding of its chemical reactivity. Sulfamate esters are inherently susceptible to hydrolysis, particularly at elevated temperatures or extreme pH levels, yielding sulfamate, sulfate, and organic byproducts[2]. Furthermore, as an ester of sulfamic acid, it possesses electrophilic properties that can act as an alkylating agent, raising potential genotoxic and cytotoxic concerns typical of this chemical class[3]. Therefore, all experimental workflows must be designed as self-validating systems to exclude moisture and prevent unintended exposure.

Chemical & Physical Profiling

To establish baseline parameters for laboratory handling, the quantitative and physical data for methyl methylsulfamate are summarized below:

ParameterSpecification
Chemical Name Methyl methylsulfamate
CAS Number 26118-69-4
Molecular Formula C₂H₇NO₃S
Storage Temperature 2–8°C (Refrigerator) or -20°C (Long-term)[4]
Atmospheric Requirement Inert atmosphere (Argon or dry Nitrogen)[4]
Primary Degradation Pathway Aqueous hydrolysis yielding methanol and sulfamate salts[5][6]
Solubility Soluble in polar organic solvents (e.g., DMSO, Acetone, Chloroform)[2]

Standard Operating Procedure (SOP): Handling & Storage

The causality behind our storage choices is rooted in the compound's hydrolytic instability. The spontaneous hydrolysis of sulfamate esters is accelerated by both specific acid catalysis and base-promoted pathways[5][6]. Introducing atmospheric moisture initiates a degradation cascade that not only compromises reagent purity but can also generate pressurized byproducts in sealed containers.

Storage Protocol
  • Temperature Control: Immediately upon receipt, transfer the sealed vial to a monitored refrigerator (2–8°C) or freezer (-20°C)[4].

  • Atmospheric Exclusion: Never store the container with ambient air. After every use, the headspace of the container must be backfilled with ultra-high purity (UHP) Argon or dry Nitrogen before sealing[4].

  • Secondary Containment: Store the primary vial within a secondary desiccator jar containing active desiccant (e.g., Drierite) to scavenge any micro-moisture ingress.

Handling Protocol
  • Environmental Controls: All active handling must occur within a certified Class II chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of potential volatile degradation products.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a flame-resistant lab coat, splash-proof chemical goggles, and double-layered nitrile gloves. Double-gloving is a standard precaution when handling potential alkylating agents to minimize trans-dermal exposure risk.

  • Transfer Methodology:

    • Allow the sealed container to equilibrate to room temperature inside a desiccator before opening to prevent condensation on the cold chemical surface.

    • Utilize Schlenk line techniques or a glovebox for transferring the reagent if the downstream reaction is highly moisture-sensitive.

G A Methyl Methylsulfamate (CAS 26118-69-4) B Atmospheric Control (Argon/N2 Purge) A->B Prevents Hydrolysis C Cold Storage (2-8°C) B->C Long-term D Active Handling (Fume Hood) B->D Experimental Use

Workflow logic for the atmospheric control and environmental handling of methyl methylsulfamate.

Standard Operating Procedure (SOP): Disposal & Decontamination

Because methyl methylsulfamate poses toxicity risks and environmental hazards, it must never be disposed of in standard aqueous waste streams without prior deactivation. The fundamental principle of this disposal protocol is deliberate, controlled hydrolysis to convert the reactive ester into benign, stable salts.

Deactivation Workflow
  • Segregation: Isolate all waste containing methyl methylsulfamate in a dedicated, clearly labeled high-density polyethylene (HDPE) container. Do not mix with heavy metals or strong oxidizers.

  • Controlled Hydrolysis (For small spills or residual reagent):

    • In a fume hood, slowly add the residual methyl methylsulfamate to a stirred, ice-cooled solution of 1M Sodium Hydroxide (NaOH).

    • Mechanistic Insight: The alkaline environment drives the base-promoted hydrolysis of the sulfamate ester, cleaving the S-O or C-O bond to yield methanol and sodium sulfamate[5][6]. The ice bath mitigates the exothermic nature of the hydrolysis.

  • Quenching & Neutralization: Stir the solution for 2 hours to ensure complete consumption of the ester. Carefully neutralize the solution to pH 6–8 using dilute hydrochloric acid (1M HCl).

  • Final Disposal: Transfer the neutralized aqueous waste to the institutional Environmental Health and Safety (EHS) department for final destruction via high-temperature incineration.

G W1 Chemical Waste (Methyl Methylsulfamate) W2 Alkaline Hydrolysis (1M NaOH, Controlled) W1->W2 Deactivation W3 Neutralization (pH 6-8) W2->W3 Quenching W4 EHS Collection & Incineration W3->W4 Final Disposal

Step-by-step chemical deactivation and waste stream logic for sulfamate ester disposal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature and Pressure Conditions for Methyl Methanesulfonate Reactions

A Note on Terminology: This guide addresses the optimization of reactions involving Methyl Methanesulfonate (MMS) , a compound of significant interest in pharmaceutical development. The term "methyl methylsulfamate" may...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Terminology: This guide addresses the optimization of reactions involving Methyl Methanesulfonate (MMS) , a compound of significant interest in pharmaceutical development. The term "methyl methylsulfamate" may be used colloquially, but MMS is the chemically precise name for the ester formed from methanesulfonic acid and methanol, which is the focus of this document.

Introduction: The Challenge of Methyl Methanesulfonate (MMS)

Welcome to the technical support center for managing reactions involving Methyl Methanesulfonate (MMS). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth insights into controlling the formation of this critical process impurity.

MMS is a well-known potential genotoxic impurity (PGI) that can arise when methanesulfonic acid (MSA) is used for salt formation in the presence of methanol, a common solvent in active pharmaceutical ingredient (API) synthesis.[1][2][3] Regulatory bodies have stringent limits on the presence of such impurities in final drug products. Therefore, understanding and controlling the parameters that lead to its formation is not just a matter of process optimization, but of safety and regulatory compliance. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to develop robust and self-validating systems for your specific application.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What exactly is Methyl Methanesulfonate (MMS) and why is it a concern?

MMS is the methyl ester of methanesulfonic acid.[4] It is classified as a PGI because it is an alkylating agent that can react with DNA, potentially leading to gene mutations.[2] Due to this risk, its presence in APIs is strictly controlled to levels that are considered safe. The formation of MMS is a common challenge when methanesulfonic acid is used to form a salt of a basic API in a methanol-based solvent system.[1][3]

Q2: What are the primary process parameters that influence the formation of MMS?

The formation of MMS from methanesulfonic acid and methanol is a reversible esterification reaction. The key parameters you must control are:

  • Temperature: Higher temperatures significantly accelerate the rate of MMS formation.[1]

  • Water Content: The presence of water inhibits the formation of MMS and can promote its hydrolysis back to methanesulfonic acid and methanol.[1]

  • Acidity/Basicity (pH): The reaction is acid-catalyzed. Neutralizing the methanesulfonic acid with a base (such as the basic API) dramatically reduces or completely stops the formation of MMS.[1][3]

  • Reaction Time: Longer exposure to favorable conditions (high temperature, low water) will result in higher levels of MMS.

Pressure is generally not a primary parameter for controlling this specific reaction under typical API processing conditions (i.e., non-supercritical).

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during your process development and provides actionable solutions grounded in chemical principles.

Scenario 1: My post-reaction analysis shows unacceptably high levels of MMS.

This is the most common and critical issue. High MMS levels indicate that the reaction conditions favored the esterification of methanesulfonic acid. Let's break down the potential causes and solutions.

  • The "Why": Esterification reactions, like the formation of MMS, have a positive activation energy, meaning their rate increases exponentially with temperature. Even a small increase in your process temperature can lead to a significant jump in MMS levels.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your reactor's temperature probes are calibrated and accurately reflect the internal temperature of the reaction mixture. Check for localized "hot spots."

    • Lower the Setpoint: The most direct solution is to lower the reaction temperature. Studies have shown that MMS formation is dramatically reduced at lower temperatures.[1]

    • Conduct a Temperature Profile Study: Run the reaction at a matrix of temperatures (e.g., 40°C, 50°C, 60°C) while keeping other parameters constant. Analyze MMS levels at each point to find the optimal balance between your desired primary reaction rate and minimal MMS formation.

  • The "Why": The formation of MMS is an equilibrium reaction. According to Le Châtelier's principle, the presence of a product (water) will shift the equilibrium back towards the reactants (methanesulfonic acid and methanol). Water also competes with methanol for solvating the proton from the acid, reducing the rate of the forward reaction.[1]

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to accurately measure the water content in your solvent and starting materials before starting the reaction.[1]

    • Introduce Controlled Amounts of Water: If your process is too dry, consider adding a specific, controlled amount of water. Even a few weight percent of water can significantly reduce MMS levels.[1] For example, one study showed that at 60°C, the presence of ~7% w/w water reduced MMS levels to about one-third of those under drier conditions.[1]

    • Use Hydrated Starting Materials: If applicable to your process, using a hydrated form of a starting material can be a reliable way to introduce a consistent amount of water into the system.

  • The "Why": If methanesulfonic acid is used for salt formation with a basic API, the primary reaction is an acid-base neutralization. If less than a full equivalent of the base is present, the remaining free methanesulfonic acid will catalyze the formation of MMS.[1][3]

  • Troubleshooting Steps:

    • Verify Stoichiometry: Double-check the molar equivalents of your basic substrate and methanesulfonic acid. Ensure you are not inadvertently adding excess acid.

    • Control Order of Addition: Add the methanesulfonic acid to the solution of the basic API, rather than the other way around. This ensures that the acid is immediately consumed in the neutralization reaction, minimizing its time to react with the solvent.

    • Consider a Small Excess of Base: In the presence of even a slight excess of a base, the formation of MMS is not detected.[1][3] If your process allows, using a slight excess of the basic API can be a highly effective control strategy.

// Nodes start [label="High MMS Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_temp [label="Is Reaction Temperature > 50°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_temp [label="Action: Lower temperature to ≤ 40°C.\nValidate process at lower temp.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_water [label="Is Water Content < 1% w/w?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_water [label="Action: Introduce controlled H₂O (e.g., 2-5% w/w).\nUse Karl Fischer to verify.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_base [label="Is there excess Methanesulfonic Acid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_base [label="Action: Adjust stoichiometry.\nEnsure slight excess of base.\nControl addition order.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="MMS Levels Controlled", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q_temp; q_temp -> sol_temp [label="Yes"]; q_temp -> q_water [label="No"]; sol_temp -> q_water; q_water -> sol_water [label="Yes"]; q_water -> q_base [label="No"]; sol_water -> q_base; q_base -> sol_base [label="Yes"]; q_base -> end_node [label="No"]; sol_base -> end_node; } .enddot Caption: Troubleshooting flowchart for addressing high MMS levels.

Scenario 2: My desired reaction is too slow at the low temperatures required to suppress MMS.

This is a classic optimization problem. You need the reaction to be fast enough for process efficiency but slow enough to prevent impurity formation.

  • The "Why": Both your desired reaction and the undesired MMS formation are temperature-dependent, but they may not have the same sensitivity to temperature changes.

  • Troubleshooting Steps:

    • Kinetic Analysis: Perform kinetic studies for both the main reaction and MMS formation at different temperatures. This will allow you to model the reaction rates and find a temperature-time combination that gives you high conversion to your product with MMS levels remaining within specification.

    • Catalyst Optimization: If your primary reaction is catalyzed, investigate whether a more active catalyst could allow you to run the reaction at a lower temperature, thereby avoiding MMS formation.

    • Solvent Screening: While methanol may be required, investigate if a co-solvent system could enhance the rate of your desired reaction without significantly impacting MMS formation. Be aware that changing the solvent will also affect the solubility of your reactants and products.

Data Summary: Impact of Conditions on MMS Formation

The following table summarizes the qualitative and quantitative effects of key parameters on the formation of Methyl Methanesulfonate.

ParameterConditionImpact on MMS FormationRationaleSupporting Evidence
Temperature Increase from 40°C to 70°CDramatic Increase Increases the rate of the esterification reaction.Molar conversion to MMS is significantly higher at elevated temperatures.[1]
Water Content Increase from <0.1% to ~7% w/wSignificant Decrease Shifts equilibrium away from the ester product and reduces the activity of the acid catalyst.Levels can be reduced by approximately two-thirds.[1]
Base Addition of substoichiometric baseStrong Decrease Neutralizes the acid catalyst.Dramatically reduces reaction rate.[1]
Base Addition of >1 equivalent of baseElimination No free acid catalyst is available to promote esterification.No formation of MMS is detected.[1][3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing MMS in a Salt Formation

This protocol provides a framework for a typical salt formation reaction using methanesulfonic acid and a basic API in methanol.

  • Pre-Reaction Setup:

    • Ensure the reactor is clean and dry.

    • Charge the reactor with the basic API and the methanol solvent.

    • Take a sample of the solvent mixture for Karl Fischer analysis to determine the initial water content. Adjust with a known quantity of water if necessary to meet process specifications (e.g., >2% w/w).

  • Reaction Execution:

    • Begin agitation and bring the solution to the target reaction temperature (e.g., ≤ 40°C).

    • Slowly add a pre-determined, stoichiometric amount (or slight under-charge) of methanesulfonic acid to the solution over a period of 30-60 minutes.

    • Monitor the reaction progress by a suitable method (e.g., HPLC, UPLC) for the formation of the desired salt and the absence of starting material.

    • Crucially, monitor for the formation of MMS at regular intervals.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to initiate crystallization of the salt product.

    • Isolate the product by filtration.

    • Wash the filter cake with a cold, non-alcoholic solvent to remove any residual unreacted materials or MMS.

    • Dry the product under vacuum at a controlled, low temperature (< 50°C).

Reaction_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up prep1 Charge API & Methanol prep2 Analyze H₂O Content (Karl Fischer) prep1->prep2 prep3 Adjust H₂O if needed prep2->prep3 react1 Set Temp (e.g., ≤ 40°C) prep3->react1 react2 Slowly Add MSA react1->react2 react3 Monitor Conversion & MMS react2->react3 workup1 Cool to Crystallize react3->workup1 workup2 Filter Product workup1->workup2 workup3 Wash & Dry workup2->workup3 end end workup3->end Final Product

Protocol 2: Sample Preparation for MMS Analysis by GC-MS

Accurate analysis is key to control. This is a representative protocol for preparing a sample for trace-level MMS analysis.

  • Sample Dissolution: Accurately weigh approximately 100 mg of the API sample into a 20 mL headspace vial.

  • Standard Spiking (for quantitation): Add a known amount of a deuterated internal standard (e.g., d3-methyl methanesulfonate) to the vial.

  • Derivatization (optional, for enhancing sensitivity): Some methods use a derivatizing agent to improve the chromatographic properties of MMS.[2] This step would be performed according to the specific validated analytical procedure.

  • Matrix Treatment: Add the appropriate dissolution solvent (e.g., n-hexane/water) to the vial.[5]

  • Headspace Incubation: Seal the vial and place it in a headspace autosampler. Incubate at a controlled temperature (e.g., 78°C for 2 hours) to allow MMS to partition into the headspace.[1][3]

  • Injection: The autosampler will then inject a sample of the headspace gas into the GC-MS for analysis.[3]

Safety & Handling

Q3: What are the primary safety hazards associated with MMS and its reagents?
  • Methyl Methanesulfonate (MMS): MMS is reasonably anticipated to be a human carcinogen and is a known mutagen.[4][6] It is rapidly absorbed through the skin and is toxic.[7] All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Methanesulfonic Acid (MSA): MSA is a strong, corrosive acid. It can cause severe skin burns and eye damage. Handle with care, using acid-resistant gloves and chemical splash goggles.[8]

Q4: What is the correct PPE for handling these chemicals?
  • Gloves: Wear chemically resistant gloves (e.g., butyl rubber or laminate) when handling MMS or concentrated MSA. Double-gloving is recommended.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities.

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respirator: Use a respirator with an appropriate cartridge if there is any risk of inhalation, especially outside of a fume hood (which is not recommended).[7][8]

Q5: How should I handle spills and waste?
  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or sand).[8] Place the absorbed material in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb large spills.

  • Waste Disposal: All waste containing MMS or unreacted MSA must be disposed of as hazardous waste according to your institution's and local regulations. Do not pour it down the drain.

References

  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Benchchem.
  • SAFETY DATA SHEET - Sodium Methyl Sulf
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. PQRI.
  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.
  • Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization.
  • Material Safety Data Sheet - Methanesulfonic Acid Methyl Ester. Spectrum Chemical.
  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation.
  • RoC Profile: Methyl Methanesulfonate.
  • Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. PubMed.
  • SAFETY DATA SHEET - Phenol, 4-(methylamino)
  • SAFETY DATA SHEET - Methyl methanesulfon
  • SAFETY DATA SHEET - Methyl Methanesulfon

Sources

Optimization

Preventing unwanted side reactions during methyl methylsulfamate alkylation

Welcome to the technical support center for methyl methylsulfamate alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl methylsulfamate alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and effectively troubleshoot unwanted side reactions. Our goal is to provide you with the expertise and in-depth understanding necessary to achieve high-yield, selective N-alkylation of methyl methylsulfamate.

Understanding the Core Reaction and Its Challenges

The N-alkylation of methyl methylsulfamate is a crucial transformation for introducing alkyl groups onto a sulfamate nitrogen. However, the ambident nucleophilic nature of the deprotonated sulfamate, along with the reactivity of the starting materials and products, can lead to several side reactions. This guide will address the most common challenges: N,N-dialkylation, O-alkylation, and hydrolysis.

Troubleshooting Guide: Unwanted Side Reactions

This section provides a detailed breakdown of the common side reactions, their mechanistic origins, and actionable troubleshooting strategies.

Issue 1: Formation of N,N-Dialkylated Byproduct

The formation of a dialkylated product is a frequent issue, especially when using reactive alkylating agents and strong bases.

Root Cause Analysis:

After the initial desired mono-N-alkylation, the resulting secondary sulfonamide's nitrogen can be deprotonated again by the base present in the reaction mixture. This newly formed anion can then react with another equivalent of the alkylating agent, leading to the N,N-dialkylated byproduct. A large excess of the alkylating agent significantly favors this side reaction.[1]

Visualizing the Pathway to N,N-Dialkylation:

G cluster_0 Desired Mono-alkylation cluster_1 Unwanted Di-alkylation Start Methyl Methylsulfamate (R-NH-SO3Me) Base1 Base (e.g., NaH, K2CO3) Start->Base1 Deprotonation Anion1 Sulfamate Anion (R-N⁻-SO3Me) Base1->Anion1 AlkylatingAgent1 Alkylating Agent (R'-X) Anion1->AlkylatingAgent1 SN2 Attack Product1 Mono-N-alkylated Product (R-NR'-SO3Me) AlkylatingAgent1->Product1 Product1_c Mono-N-alkylated Product (R-NR'-SO3Me) Base2 Excess Base Product1_c->Base2 Second Deprotonation Anion2 Secondary Anion (R-N⁻(R')-SO3Me) Base2->Anion2 AlkylatingAgent2 Excess Alkylating Agent (R'-X) Anion2->AlkylatingAgent2 SN2 Attack Byproduct N,N-Dialkylated Byproduct (R-N(R')2-SO3Me) AlkylatingAgent2->Byproduct

Caption: Reaction pathway leading to N,N-dialkylation.

Prevention Strategies:

StrategyDetailed Protocol & Explanation
Control Stoichiometry Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent.[1] This minimizes the availability of the electrophile for a second alkylation event.
Slow Addition of Alkylating Agent Add the alkylating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, favoring the initial mono-alkylation over the subsequent dialkylation.[1]
Choice of Base A weaker base, if sufficient to deprotonate the starting sulfamate, may be less effective at deprotonating the more sterically hindered and less acidic mono-alkylated product. Consider KF-Al2O3 as a solid, cost-effective, and robust catalyst that has been shown to promote selective N-monoalkylation.[2]
Steric Hindrance If the structure of the reactants allows, using a bulkier alkylating agent can sterically hinder the second alkylation step, thus favoring the mono-alkylated product.[1]

Experimental Protocol for Selective Mono-N-Alkylation:

  • To a solution of methyl methylsulfamate (1.0 equiv) in anhydrous acetonitrile, add KF-Al2O3 (40 mol%).[2]

  • Heat the mixture to 80°C.[2]

  • Add the alkyl halide (1.1-1.2 equiv) dropwise over 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the solid catalyst and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Issue 2: Competing O-Alkylation

The deprotonated sulfamate is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom.

Root Cause Analysis:

The selectivity between N- and O-alkylation is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent, as described by Pearson's Hard and Soft Acids and Bases (HSAB) theory.[3][4] Nitrogen is generally a softer nucleophile than oxygen. Therefore, "soft" alkylating agents (e.g., methyl iodide) tend to favor N-alkylation, while "hard" alkylating agents (e.g., dimethyl sulfate, methyl triflate) can lead to more O-alkylation.[3]

Visualizing N- vs. O-Alkylation:

G cluster_N N-Alkylation (Soft-Soft Interaction) cluster_O O-Alkylation (Hard-Hard Interaction) Anion Sulfamate Anion (R-N⁻-SO2-OMe) Soft_E Soft Electrophile (e.g., R'-I) Anion->Soft_E Favored Hard_E Hard Electrophile (e.g., (R'O)2SO2) Anion->Hard_E Possible N_Product N-Alkylated Product (Desired) Soft_E->N_Product O_Product O-Alkylated Byproduct (Undesired) Hard_E->O_Product

Caption: HSAB principle in sulfamate alkylation.

Prevention Strategies:

StrategyDetailed Protocol & Explanation
Choice of Alkylating Agent Use alkylating agents with softer leaving groups. Alkyl iodides are generally preferred over bromides, chlorides, and especially tosylates or triflates for promoting N-alkylation.[3]
Solvent Selection Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used for N-alkylation.[1] They effectively solvate the cation of the base without strongly interacting with the nucleophilic nitrogen, thus promoting N-alkylation.
Counter-ion Effects The nature of the cation associated with the sulfamate anion can influence the N/O selectivity. While less straightforward to control, using bases with larger, softer cations (e.g., cesium carbonate) can sometimes favor N-alkylation.
Issue 3: Hydrolysis of Starting Material or Product

Sulfamates can be susceptible to hydrolysis, especially under harsh basic or acidic conditions, leading to the formation of the corresponding amine/alcohol and sulfate salts.

Root Cause Analysis:

Both the starting methyl methylsulfamate and the N-alkylated product can undergo hydrolysis. This is particularly problematic if the reaction conditions involve prolonged heating in the presence of water and a strong base or if the work-up procedure is not carefully controlled. N-acyl sulfamates, a related class of compounds, are known to degrade in basic conditions, with increased hydrolysis at elevated temperatures.[2]

Prevention Strategies:

StrategyDetailed Protocol & Explanation
Anhydrous Conditions Ensure all glassware is flame- or oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Mild Base Use the mildest base necessary to achieve deprotonation. Strong bases like NaOH or KOH in the presence of water can promote hydrolysis. Consider bases like K2CO3, Cs2CO3, or KF-Al2O3.[2]
Controlled Work-up During the aqueous work-up, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture carefully and extract the product promptly.
Temperature Control Avoid excessively high reaction temperatures, as this can accelerate the rate of hydrolysis.[2] Optimize the temperature to be just high enough for the alkylation to proceed at a reasonable rate.

Frequently Asked Questions (FAQs)

Q1: My reaction is very sluggish or shows no conversion. What should I do?

A1: Low or no conversion can be due to several factors:

  • Insufficiently Strong Base: The pKa of the N-H bond in methyl methylsulfamate requires a sufficiently strong base for deprotonation. If you are using a weak base like K2CO3 and see no reaction, consider a stronger base like NaH or KHMDS.[1]

  • Low Temperature: Many alkylation reactions require heating to proceed at a practical rate. If you are running the reaction at room temperature, try gradually increasing the temperature (e.g., to 60-80°C) and monitoring for product formation.[2][5]

  • Poorly Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl.[6] If you are using an alkyl chloride, switching to the corresponding bromide or iodide will likely increase the reaction rate.

  • Solvent Choice: Ensure you are using a suitable polar aprotic solvent like DMF, DMSO, or acetonitrile.[1]

Q2: I'm getting a complex mixture of products. How can I improve the selectivity?

A2: A complex product mixture often points to a combination of the side reactions discussed above. To improve selectivity:

  • Prioritize Mono-alkylation: First, address N,N-dialkylation by carefully controlling the stoichiometry (1.1 equiv of alkylating agent) and adding it slowly.[1]

  • Favor N- over O-alkylation: Use an alkyl iodide as your alkylating agent.[3]

  • Minimize Hydrolysis: Use anhydrous conditions and the mildest effective base.

Q3: Is it possible to protect the sulfamate nitrogen to prevent dialkylation?

A3: Yes, protecting group strategies can be very effective. One approach is to introduce a protecting group that can be removed after the first alkylation. However, a more direct strategy for achieving selective mono-alkylation is often preferred for process efficiency. For complex syntheses where the sulfamate moiety needs to be preserved through various reaction steps, N-protection with groups like 4-methoxybenzyl or 2,4-dimethoxybenzyl can be employed. These groups render the N-protected sulfamates stable to a range of conditions and can be removed later with trifluoroacetic acid.[7]

Q4: How do I choose the right solvent for my reaction?

A4: The ideal solvent should:

  • Dissolve your starting materials.

  • Be aprotic to avoid interfering with the base and the nucleophile.

  • Have a boiling point suitable for the desired reaction temperature.

  • Promote the desired reaction pathway.

Polar aprotic solvents like DMF , DMSO , and acetonitrile are generally good choices for SN2 reactions like N-alkylation because they solvate the cation of the base, leaving the anion more "naked" and nucleophilic.[1]

Troubleshooting Workflow:

G Start Low Yield or Complex Mixture Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion High Conversion, Multiple Products Check_Conversion->High_Conversion Yes Troubleshoot_Low_Conversion Increase Temperature Use Stronger Base Use More Reactive R-X (I > Br > Cl) Low_Conversion->Troubleshoot_Low_Conversion Analyze_Products Identify Byproducts: N,N-dialkyl? O-alkyl? Hydrolysis? High_Conversion->Analyze_Products Dialkylation N,N-Dialkylation Detected Analyze_Products->Dialkylation Yes OAlkylation O-Alkylation Detected Analyze_Products->OAlkylation Yes Hydrolysis Hydrolysis Detected Analyze_Products->Hydrolysis Yes Troubleshoot_Dialkylation Reduce R-X to 1.1 eq. Slow Addition of R-X Use Milder Base (KF-Al2O3) Dialkylation->Troubleshoot_Dialkylation Troubleshoot_OAlkylation Switch to R-I Ensure Polar Aprotic Solvent OAlkylation->Troubleshoot_OAlkylation Troubleshoot_Hydrolysis Use Anhydrous Conditions Use Mild, Non-aqueous Base Control Work-up pH Hydrolysis->Troubleshoot_Hydrolysis

Caption: A decision tree for troubleshooting poor outcomes.

References

Sources

Troubleshooting

Best solvent selection for methyl methylsulfamate solubility issues

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common solubility challenges encountered with Methyl Sulfamate (CAS: 55665-95-7) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common solubility challenges encountered with Methyl Sulfamate (CAS: 55665-95-7) . Our goal is to provide you with the foundational knowledge and practical methodologies to overcome these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs): Understanding Methyl Sulfamate Solubility

Q1: I'm having trouble dissolving methyl sulfamate. What are its basic solubility properties?

Methyl sulfamate (CAS: 55665-95-7) is a compound with a predicted melting point of 25-27 °C and a boiling point of approximately 199.9 °C.[1] It is generally described as being soluble in water and various organic solvents.[1] However, "soluble" is a qualitative term. For many applications, especially in drug development, achieving a specific concentration is critical. If you are facing difficulties, it is likely that the chosen solvent is not optimal for your desired concentration.

It is also crucial to distinguish methyl sulfamate from a similarly named compound, methyl methanesulfonate. While some sources may use the names interchangeably, they are distinct chemical entities with different properties.[1][2] Always verify the CAS number to ensure you are working with the correct substance.[3][4][5]

Q2: What is the guiding principle for selecting an appropriate solvent?

The foundational principle is "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For methyl sulfamate, which possesses a polar sulfamate group and a methyl ester, a solvent with a balance of polar and non-polar characteristics is likely to be effective.

To move beyond this qualitative rule, a more powerful and quantitative approach is the use of Hansen Solubility Parameters (HSP) .

Q3: What are Hansen Solubility Parameters (HSP) and how can they help me?

Hansen Solubility Parameters provide a numerical method to predict solubility based on the principle of "like dissolves like."[6][7] Each molecule (both the solute, methyl sulfamate, and the solvent) is assigned three parameters that represent different types of intermolecular forces:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be thought of as coordinates in a three-dimensional "Hansen space." The closer the coordinates of the solute and the solvent are in this space, the more likely the solute is to dissolve.[6] This relationship is quantified by calculating the "Hansen distance" (Ra) between the solute and the solvent. A smaller Ra value indicates a higher likelihood of solubility.

While the specific HSP values for methyl sulfamate are not readily published, we can infer its characteristics and use the HSP of various solvents to perform a systematic screening.

Troubleshooting Guide: A Systematic Approach to Solvent Selection

If you are encountering solubility issues with methyl sulfamate, a systematic approach is more effective than random trial and error.

Step 1: Initial Solvent Screening Based on Polarity

Begin by testing a range of solvents with varying polarities. The table below provides a starting point with common laboratory solvents categorized by their general polarity.

Solvent CategoryExamplesRationale
Polar Protic Water, Methanol, EthanolCapable of hydrogen bonding, which may interact favorably with the sulfamate group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Possess strong dipoles that can interact with the polar regions of methyl sulfamate.
Intermediate Polarity Acetone, Ethyl Acetate, Dichloromethane (DCM)Offer a balance of polar and non-polar characteristics.
Non-Polar Toluene, Hexane, Diethyl EtherLess likely to be effective primary solvents but may be useful as co-solvents.
Step 2: Quantitative Screening Using Hansen Solubility Parameters (HSP)

For a more refined selection, utilize the HSP values of common solvents. The goal is to find solvents with HSP values that are theoretically "closest" to methyl sulfamate. The following table lists the HSP for a selection of solvents.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Acetone15.510.47.0
Acetonitrile15.318.06.1
1-Butanol16.05.715.8
Dichloromethane17.07.37.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Data compiled from various sources.[8][9][10][11] Values are in MPa0.5.

Workflow for Solvent Selection:

The following diagram illustrates a systematic workflow for selecting an appropriate solvent system for methyl sulfamate.

Solvent_Selection_Workflow Solvent Selection Workflow for Methyl Sulfamate A Define Target Concentration and Experimental Constraints B Initial Qualitative Screening (Polar Protic, Polar Aprotic, Intermediate) A->B C Is solubility achieved? B->C D Optimize and Validate (Proceed with experiment) C->D Yes E Systematic Quantitative Screening (Use Hansen Solubility Parameters) C->E No F Select Solvents with a Range of HSP Values E->F G Experimental Solubility Determination (Shake-Flask Method) F->G H Analyze Results (Identify best single solvent) G->H I Is single solvent adequate? H->I I->D Yes J Co-Solvent System Development I->J No J->G K Troubleshoot Further (pH, temperature, sonication) J->K

Caption: A workflow for systematic solvent selection.

Experimental Protocol: Determining Equilibrium Solubility

The shake-flask method is a widely accepted technique for accurately determining the equilibrium solubility of a compound in a specific solvent.[12]

Objective: To determine the saturation solubility of methyl sulfamate in a selected solvent at a controlled temperature.

Materials:

  • Methyl Sulfamate

  • Selected solvent(s) of high purity

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of methyl sulfamate to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the test solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaker or on a stirrer at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Clarification: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and filter the solution into a clean vial to remove all undissolved solids.[12]

  • Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the concentration of methyl sulfamate.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.

Troubleshooting Common Solubility Issues

Q4: My compound is still not dissolving, even after trying several solvents. What are my next steps?

If single-solvent systems are inadequate, consider the following strategies:

  • Co-Solvents: Using a mixture of two or more miscible solvents can significantly enhance solubility.[13][14][15] A common approach is to dissolve the compound in a small amount of a strong "good" solvent (like DMSO or DMF) and then dilute this solution with a "poor" solvent that is more suitable for the downstream application.[16]

  • Temperature Adjustment: Gently warming the solution can increase solubility. However, be cautious as elevated temperatures can potentially degrade methyl sulfamate, which is known to decompose at high temperatures.[1][13] Always perform stability checks.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the rate of dissolution.

  • pH Modification: For ionizable compounds, adjusting the pH of the solvent system can dramatically alter solubility. While methyl sulfamate is not strongly acidic or basic, this can be a powerful technique for other compounds.[15]

Q5: My compound dissolves initially but then precipitates out of solution. What is happening?

This phenomenon, known as "crashing out," often occurs when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer where the compound has much lower solubility.

Mitigation Strategies:

  • Slower Addition: Add the stock solution to the buffer slowly while vigorously vortexing or stirring.

  • Intermediate Dilution: Perform serial dilutions in a solvent mixture with increasing proportions of the final buffer.

  • Use of Surfactants: For aqueous solutions, adding a small amount of a surfactant like sodium lauryl sulfate (SLS) can help maintain solubility.[17]

Troubleshooting Decision Tree:

Troubleshooting_Workflow Troubleshooting Methyl Sulfamate Solubility Issues A Initial Problem: Poor Solubility in Chosen Solvent B Tried a range of single solvents? A->B C Refer to Solvent Screening Protocol B->C No D Explore Co-Solvent Systems B->D Yes E Does compound dissolve? D->E F Optimize co-solvent ratio and proceed E->F Yes G Apply Physical Methods E->G No H Gentle Warming (check stability) G->H I Sonication G->I J Still insoluble? H->J I->J J->F No, but improved K Re-evaluate experiment: - Is a lower concentration acceptable? - Consider alternative compound/formulation J->K Yes

Caption: A decision tree for troubleshooting solubility problems.

References

  • ChemBK. (2024, April 9). methyl sulfamate. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Hansen solubility parameter. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Pereira, C. G., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Hansen Solubility Parameters in Practice. (n.d.). HSPiP - Hansen Solubility Parameters. Retrieved from [Link]

  • Vreysen, S., & Gontcharov, V. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. ChemPlusChem. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Retrieved from [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • NextSDS. (n.d.). methyl sulfamate — Chemical Substance Information. Retrieved from [Link]

  • JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]

  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). methyl sulfamate. Retrieved from [Link]

  • Dissolution Technologies. (2001, August). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Methanesulfonate. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Alkylating Power of Methyl Methanesulfonate vs. Methyl Methylsulfamate

As drug design and chemical biology advance, the strategic selection of electrophilic warheads has become a critical parameter for researchers. Alkylating agents are deployed for everything from inducing targeted DNA dam...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug design and chemical biology advance, the strategic selection of electrophilic warheads has become a critical parameter for researchers. Alkylating agents are deployed for everything from inducing targeted DNA damage in genomic studies to designing highly specific covalent inhibitors.

This guide provides an in-depth, objective comparison of two structurally related but mechanistically distinct alkylating agents: Methyl Methanesulfonate (MMS) and Methyl Methylsulfamate (MMSm) . By analyzing their leaving group thermodynamics and reaction kinetics, we will establish why these molecules exhibit vastly different alkylating powers and how to leverage them in experimental workflows.

Mechanistic Causality: The Chemistry of Leaving Groups

The alkylating power of a molecule in an SN​2 substitution reaction is fundamentally dictated by the stability of its leaving group. A superior leaving group is a weak, highly stable conjugate base[1].

  • Methyl Methanesulfonate (MMS): MMS ( CH3​SO2​OCH3​ ) is a classic, highly potent SN​2 alkylating agent. When attacked by a nucleophile, it releases the methanesulfonate anion ( CH3​SO3−​ ). This anion is exceptionally stable because the inductive electron-withdrawing effect of the methyl group and the resonance stabilization across three oxygen atoms disperse the negative charge. As the conjugate base of methanesulfonic acid ( pKa​≈−1.9 ), it is an outstanding leaving group, making MMS highly reactive[2].

  • Methyl Methylsulfamate (MMSm): MMSm ( CH3​NHSO2​OCH3​ ) replaces the carbon atom of the sulfonate with a nitrogen atom. This seemingly minor substitution drastically alters the molecule's electronics. The nitrogen atom possesses a lone pair of electrons that engages in p−π conjugation with the sulfonyl group. This electron donation increases the electron density on the sulfonyl oxygens, making the resulting methylsulfamate anion ( CH3​NHSO3−​ ) significantly more basic and less stable than a sulfonate. As the conjugate base of a sulfamic acid derivative ( pKa​≈1.0 ), the sulfamate is a poorer leaving group, rendering MMSm a much milder, tunable electrophile[3].

G Nuc Nucleophile (e.g., DNA Base / Cysteine) MMS_Mol Methyl Methanesulfonate CH3-O-SO2-CH3 Nuc->MMS_Mol High Reactivity MMSm_Mol Methyl Methylsulfamate CH3-O-SO2-NHCH3 Nuc->MMSm_Mol Tunable Reactivity MMS_TS Transition State Fast Kinetics MMS_Mol->MMS_TS MMS_Prod Alkylated Target + Methanesulfonate Anion (Excellent Leaving Group) MMS_TS->MMS_Prod MMSm_TS Transition State Slower Kinetics MMSm_Mol->MMSm_TS MMSm_Prod Alkylated Target + Methylsulfamate Anion (Moderate Leaving Group) MMSm_TS->MMSm_Prod

Figure 1: SN2 alkylation pathways comparing MMS and MMSm leaving group dynamics.

Quantitative Data & Performance Comparison

Because of their divergent leaving group abilities, MMS and MMSm occupy different niches in biological research. MMS is largely utilized as a genotoxin to study DNA repair mechanisms, whereas sulfamates like MMSm are increasingly utilized in Targeted Covalent Inhibitors (TCIs) because they resist rapid depletion by intracellular glutathione (GSH) while remaining reactive enough to target specific enzymatic cysteines[4].

PropertyMethyl Methanesulfonate (MMS)Methyl Methylsulfamate (MMSm)
Chemical Structure CH3​−SO2​−O−CH3​ CH3​−NH−SO2​−O−CH3​
Leaving Group Methanesulfonate ( CH3​SO3−​ )Methylsulfamate ( CH3​NHSO3−​ )
Leaving Group pKa​ ≈−1.9 (Strong Acid) ≈1.0 (Moderate Acid)
Intrinsic Alkylating Power Very High (Potent SN​2 )Moderate to Low (Tunable)
Glutathione (GSH) Stability Low (Rapidly depleted in vivo)High ( t1/2​>12 hours)[4]
Primary Biological Targets DNA (N7-Guanine, N3-Adenine)Proteins (Targeted Cysteine residues)
Primary Application Mutagenesis, Genotoxicity modelingCovalent drug warheads, Activity-based probes

Experimental Methodologies

To objectively evaluate and compare the alkylating power of these two agents, researchers must employ self-validating assay systems. Below are two field-proven protocols designed to isolate and measure intrinsic reactivity and biological consequence.

Protocol 1: Comparative Kinetic Profiling via NBP Assay

Objective: Quantify the pseudo-first-order rate constants ( kobs​ ) of MMS and MMSm using 4-(4-nitrobenzyl)pyridine (NBP) as a surrogate nucleophile. Causality: NBP is a highly nucleophilic, sterically unhindered pyridine derivative. Alkylation of NBP forms a stable quaternary ammonium adduct that can be tracked via High-Performance Liquid Chromatography (HPLC). By running the reaction with a vast excess of NBP, the reaction follows pseudo-first-order kinetics, directly isolating the electrophile's leaving group efficiency.

  • Reagent Preparation: Prepare 10 mM stock solutions of MMS and MMSm in anhydrous DMSO. Prepare a 100 mM stock of NBP in acetone.

  • Reaction Initiation: In a temperature-controlled autosampler vial at 37°C, combine 800 µL of 0.1 M Potassium Phosphate buffer (pH 7.4), 100 µL of the NBP stock, and 100 µL of the alkylating agent stock.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,15,30,60,120,and 240 minutes.

  • Acidic Quench: Immediately quench each extracted aliquot by mixing it with 50 µL of ice-cold 0.1 M HCl. Logic: Protonating the unreacted NBP halts the SN​2 reaction instantly, preserving the exact kinetic snapshot.

  • HPLC Analysis: Inject 20 µL onto a C18 Reverse-Phase HPLC column. Monitor the disappearance of the intact alkylating agent and the appearance of the NBP adduct at 254 nm.

  • Data Processing: Plot ln([Electrophile]t​/[Electrophile]0​) against time. The slope of the linear regression yields the rate constant kobs​ .

G Step1 1. Reagent Preparation (Electrophile + NBP in Buffer) Step2 2. Temperature-Controlled Incubation (37°C) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 60, 120 min) Step2->Step3 Step4 4. Acidic Quench (0.1 M HCl) Step3->Step4 Step5 5. RP-HPLC Analysis (Quantify Adduct Formation) Step4->Step5

Figure 2: Workflow for NBP colorimetric/HPLC kinetic alkylation assay.
Protocol 2: In Vitro DNA Cleavage & Genotoxicity Assay

Objective: Assess the downstream genotoxic potential of MMS vs. MMSm by monitoring the relaxation of supercoiled plasmid DNA. Causality: Alkylating agents like MMS primarily methylate the N7 position of guanine. However, N7-alkylation alone does not break the DNA backbone. To visualize this damage on a gel, the protocol uses heat to accelerate the spontaneous depurination of the unstable N7-methylguanine, creating an apurinic (AP) site. Subsequent alkaline treatment catalyzes a β -elimination at the AP site, cleaving the phosphodiester backbone. This converts supercoiled DNA (Form I) into open-circular DNA (Form II), which migrates slower during electrophoresis.

  • Incubation: Incubate 500 ng of pUC19 supercoiled plasmid DNA with varying concentrations (0.1 mM to 10 mM) of MMS or MMSm in 20 µL of HEPES buffer (pH 7.2). Incubate for 2 hours at 37°C.

  • Depurination (Heat): Heat the samples to 90°C for 15 minutes to convert alkylated bases into AP sites.

  • Strand Cleavage (Alkali): Add NaOH to a final concentration of 0.1 M and incubate at 37°C for 30 minutes to induce β -elimination at the AP sites. Neutralize with an equivalent volume of HCl.

  • Electrophoresis: Mix samples with 6X loading dye and run on a 1% agarose gel containing ethidium bromide at 100V for 60 minutes.

  • Quantification: Image the gel under UV light. Use densitometry software to calculate the ratio of Form II (cleaved) to Form I (intact) DNA. Expected Result: MMS will show near-complete conversion to Form II at low millimolar concentrations, whereas MMSm will require significantly higher concentrations or longer incubation times to induce equivalent damage.

Strategic Selection in Research

Choosing between these two agents depends entirely on the desired biological outcome:

  • Select MMS when the goal is to induce robust, indiscriminate DNA damage. It is the gold standard for creating replication fork stalls, studying base excision repair (BER) pathways, and modeling genotoxicity[2].

  • Select MMSm (or related N-alkyl sulfamates) when designing targeted covalent inhibitors or activity-based probes. The dampened leaving group ability of the sulfamate prevents the probe from being instantly neutralized by abundant cellular nucleophiles (like GSH), allowing the molecule to survive long enough to reach its specific protein target[3][4].

References

  • The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PubMed Central (PMC).[Link]

  • N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity - PubMed Central (PMC).[Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PubMed Central (PMC).[Link]

  • Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations - Journal of the American Chemical Society.[Link]

Sources

Comparative

The Application Scientist's Guide to Sulfamate Esters: Structural Dynamics and Performance of Methyl vs. Ethyl Methylsulfamate

Executive Summary & Contextual Framework In the landscape of drug development, alkylating agents occupy a dual role: they are heavily scrutinized as Potential Genotoxic Impurities (PGIs) requiring stringent analytical co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Framework

In the landscape of drug development, alkylating agents occupy a dual role: they are heavily scrutinized as Potential Genotoxic Impurities (PGIs) requiring stringent analytical control, yet they are also engineered as highly selective electrophilic warheads in Targeted Covalent Inhibitors (TCIs).

While the industry is deeply familiar with the aggressive reactivity of methanesulfonates (like methyl methanesulfonate, MMS, and ethyl methanesulfonate, EMS) [2], methyl methylsulfamate and ethyl methylsulfamate represent a distinct, highly tunable class of sulfamate esters. Recent breakthroughs have demonstrated that N-alkyl sulfamates can act as potent covalent inhibitors for viral targets (such as the nsP2 cysteine protease) while exhibiting vastly superior safety profiles compared to traditional electrophiles [1].

This guide objectively compares the structural mechanics, reactivity profiles, and analytical workflows for methyl methylsulfamate and ethyl methylsulfamate, providing researchers with the causality behind their experimental performance.

Structural Differences and Mechanistic Causality

The performance of an alkylating agent is dictated by two structural components: the alkylating moiety (which determines the steric hindrance and reaction pathway) and the leaving group (which determines the thermodynamic activation barrier).

The Leaving Group: Sulfamate vs. Sulfonate

Before comparing the methyl and ethyl variants, we must establish why sulfamates perform differently than standard sulfonates. The methanesulfonate anion has a pKa of approximately -1.9, making it an exceptional leaving group that drives rapid, indiscriminate alkylation. In contrast, the N-methylsulfamate anion has a higher pKa (~1.0).

  • The Causality: This higher pKa makes N-methylsulfamate a poorer leaving group. It raises the activation energy required to reach the transition state, effectively dampening the electrophile's reactivity. This is the exact mechanism that allows sulfamate warheads to survive in glutathione-rich cellular environments without being prematurely scavenged [1].

Methyl Methylsulfamate (Pure Sₙ2 Pathway)
  • Structure: CH₃-NH-SO₂-O-CH₃

  • Mechanistic Profile: The methyl group is sterically unhindered. When encountering a nucleophile (such as a cysteine thiol or the N7 position of guanine), the reaction proceeds almost exclusively via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

  • Performance: It acts as a "soft" electrophile, rapidly and selectively targeting highly polarizable, soft nucleophiles.

Ethyl Methylsulfamate (Mixed Sₙ1/Sₙ2 Pathway)
  • Structure: CH₃-NH-SO₂-O-CH₂CH₃

  • Mechanistic Profile: The addition of a single methyl group to the alkylating chain introduces critical steric bulk, which impedes the pure Sₙ2 backside attack. Furthermore, the ethyl group can stabilize a partial positive charge via hyperconjugation, allowing the reaction to proceed through a mixed Sₙ1/Sₙ2 pathway[4].

  • Performance: The shift toward Sₙ1 character makes the intermediate a "harder" electrophile. Consequently, ethyl methylsulfamate shows an increased propensity to alkylate harder nucleophilic centers, such as the O6 position of guanine, altering its toxicological and pharmacological footprint.

Mechanism MMS Methyl Methylsulfamate (Sterically Unhindered) SN2 Pure SN2 Pathway (Direct Nucleophilic Attack) MMS->SN2 Fast EMS Ethyl Methylsulfamate (Sterically Hindered) EMS->SN2 Steric Delay SN1 Mixed SN1/SN2 Pathway (Carbocation Intermediate) EMS->SN1 Slow/Mixed N7 Soft Nucleophiles (e.g., Cys-Thiol, N7-Guanine) SN2->N7 Methylation O6 Hard Nucleophiles (e.g., O6-Guanine) SN1->O6 Ethylation

Mechanistic divergence of methyl vs. ethyl methylsulfamate alkylation pathways.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and reactivity profiles of these sulfamates, benchmarked against the industry-standard methyl methanesulfonate.

Table 1: Comparative Physicochemical and Electrophilic Profiles

ParameterMethyl MethylsulfamateEthyl MethylsulfamateMethyl Methanesulfonate (Ref)
Chemical Structure CH₃-NH-SO₂-O-CH₃CH₃-NH-SO₂-O-CH₂CH₃CH₃-SO₂-O-CH₃
Alkylating Moiety Methyl (-CH₃)Ethyl (-CH₂CH₃)Methyl (-CH₃)
Leaving Group pKa ~ 1.0 (N-methylsulfamate)~ 1.0 (N-methylsulfamate)-1.9 (Methanesulfonate)
Reaction Mechanism Pure Sₙ2Mixed Sₙ1 / Sₙ2Pure Sₙ2
GSH Half-Life (5 mM) > 24 hours (Highly Stable)> 24 hours (Highly Stable)< 2 hours (Highly Reactive)
Primary DNA Adduct N7-AlkylguanineO6-AlkylguanineN7-Alkylguanine
Analytical Detection LC-MS/MS (ESI+)LC-MS/MS (ESI+)GC-MS / HPLC-UV [3]

Experimental Methodologies (Self-Validating Systems)

To objectively measure the performance and presence of these compounds, laboratories must employ protocols that automatically flag false positives or matrix suppression.

Methodology A: Chemoproteomic Evaluation of GSH Reactivity

When evaluating these compounds as covalent warheads, assessing off-target reactivity with Glutathione (GSH) is critical.

  • The Causality: If a warhead reacts too quickly with GSH, it will be cleared before reaching its therapeutic target.

  • Self-Validating Control: The assay must include an inert internal standard (e.g., an unreactive alkane) to prove that signal degradation is due to covalent adduct formation, not instrument drift.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the sulfamate ester in DMSO.

  • Incubation: Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 5 mM reduced Glutathione (GSH) and 100 µM of the inert internal standard.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, plotting the ratio of the sulfamate peak area to the internal standard peak area over time to calculate the half-life ( t1/2​ ).

Methodology B: Trace LC-MS/MS Quantification of Sulfamate PGIs

Because sulfamates are more thermally labile than sulfonates, Gas Chromatography (GC) can cause on-column degradation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the causally sound choice for intact molecular analysis [3].

  • Self-Validating Control: A stable-isotope labeled internal standard (SIL-IS) spiked exactly at the Limit of Quantitation (LOQ). If the SIL-IS fails to achieve a Signal-to-Noise (S/N) ratio > 10, the run is automatically invalidated.

Step-by-Step Protocol:

  • Sample Prep: Dissolve 50 mg of the Active Pharmaceutical Ingredient (API) in 1.0 mL of Acetonitrile/Water (50:50, v/v).

  • Spiking: Spike the sample with 5 µL of a 10 ppm D3-methyl methylsulfamate (SIL-IS) solution.

  • Chromatography: Inject 5 µL onto a UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor specific transitions (e.g., parent ion to characteristic fragment loss).

  • System Suitability: Ensure the recovery of the SIL-IS falls strictly between 80% and 120%.

Workflow S1 Sample Prep API + Internal Std S2 Chromatography UPLC C18 Separation S1->S2 S3 Ionization ESI Positive Mode S2->S3 S4 Detection MRM Transitions S3->S4 S5 S5 S4->S5

Self-validating LC-MS/MS workflow for trace quantification of sulfamate PGIs.

References

  • N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection Source: PubMed / NIH URL:[Link]

  • Ethyl Methanesulfonate as Inductor of Somaclonal Variants in Different Crops Source: CABI Digital Library URL:[Link]

Validation

A Comparative Guide to the Synthesis of Methyl Methylsulfamate: An Assessment of Reproducibility for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a foundational activity. Among the vast array of functional groups, the sulfamate moiety has garnered signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a foundational activity. Among the vast array of functional groups, the sulfamate moiety has garnered significant interest due to its diverse applications in medicinal chemistry. This guide provides an in-depth technical comparison of two distinct protocols for the synthesis of methyl methylsulfamate, a simple yet illustrative example of a dialkylsulfamate. By delving into the causality behind experimental choices and potential pitfalls, this document aims to equip researchers with the insights necessary to assess and improve the reproducibility of such syntheses in their own laboratories.

Introduction: The Challenge of Reproducible Sulfamate Synthesis

The sulfamate functional group, R¹R²NSO₂OR³, is a versatile pharmacophore found in a range of biologically active molecules. Its ability to act as a non-ionizable mimic of a sulfate or carboxylate group, coupled with its metabolic stability, makes it an attractive moiety in drug design. However, the synthesis of sulfamates, particularly unsymmetrical and small alkyl-substituted derivatives like methyl methylsulfamate, can be fraught with challenges that impact reproducibility. These challenges often stem from the stability of key intermediates, the potential for side reactions, and the purification of the final product. This guide will dissect two plausible synthetic routes to methyl methylsulfamate, highlighting critical parameters and offering a comparative analysis to inform protocol selection and optimization.

Comparative Analysis of Synthetic Protocols

This guide will explore two primary strategies for the synthesis of methyl methylsulfamate:

  • Protocol 1: Two-Step Synthesis via N-Methylsulfamoyl Chloride. This classic approach involves the initial formation of a sulfamoyl chloride intermediate, which is subsequently reacted with an alcohol.

  • Protocol 2: One-Pot Synthesis from Methylamine and a Sulfonylating Agent. This more direct approach aims to form the desired product in a single reaction vessel, potentially offering a more streamlined workflow.

The following sections will provide detailed experimental protocols for each method, a discussion of the underlying chemical principles, and an analysis of factors that can influence the reproducibility of each approach.

Protocol 1: Two-Step Synthesis via N-Methylsulfamoyl Chloride

This method is a well-established route for the synthesis of a variety of sulfamate esters. It offers a degree of control by isolating the reactive sulfamoyl chloride intermediate before the final esterification step.

Experimental Protocol

Step 1: Synthesis of N-Methylsulfamoyl Chloride

  • To a stirred solution of sulfuryl chloride (SO₂Cl₂) (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of methylamine (CH₃NH₂) (2.2 eq., typically as a solution in THF or as a gas) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction mixture is then quenched by the slow addition of cold water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield crude N-methylsulfamoyl chloride. This intermediate is often used in the next step without further purification due to its instability.

Step 2: Synthesis of Methyl Methylsulfamate

  • To a stirred solution of the crude N-methylsulfamoyl chloride (1.0 eq.) in an aprotic solvent such as DCM at 0 °C, a solution of anhydrous methanol (CH₃OH) (1.2 eq.) and a non-nucleophilic base (e.g., triethylamine, Et₃N) (1.5 eq.) in DCM is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the reaction mixture is washed with a dilute acid (e.g., 1 M HCl) to remove excess triethylamine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to give the crude methyl methylsulfamate.

  • The crude product is then purified by column chromatography on silica gel to afford the pure methyl methylsulfamate.

Causality and Reproducibility Assessment

Expertise & Experience: The dropwise addition of methylamine to sulfuryl chloride at low temperatures is critical to control the exothermicity of the reaction and to minimize the formation of side products. The use of a slight excess of methylamine helps to ensure the complete consumption of the highly reactive sulfuryl chloride and also to neutralize the HCl generated during the reaction. However, a large excess of methylamine can lead to the formation of N,N'-dimethylsulfamide as a significant byproduct.

Trustworthiness: The instability of the N-methylsulfamoyl chloride intermediate is a major factor affecting the reproducibility of this protocol. This intermediate is sensitive to moisture and can decompose upon standing, even at low temperatures. Therefore, it is crucial to use the crude N-methylsulfamoyl chloride immediately after its preparation. The final purification by column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the isolation of pure methyl methylsulfamate.

Authoritative Grounding & Comprehensive References: The synthesis of sulfamoyl chlorides from amines and sulfuryl chloride is a well-documented reaction in organic chemistry[1]. The subsequent reaction with an alcohol to form a sulfamate ester is also a standard transformation[2].

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Methyl Methylsulfamate

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard: Why Cautious Disposal is Critical The primary concern with sulfamate esters is their potential for hydrolysis, which can be influe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard: Why Cautious Disposal is Critical

The primary concern with sulfamate esters is their potential for hydrolysis, which can be influenced by pH and temperature.[4][5][6] While hydrolysis can be a method for degradation, uncontrolled reactions can lead to the formation of other hazardous byproducts. This guide outlines procedures to manage these risks effectively.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling methyl methylsulfamate or its waste, ensure that all appropriate safety measures are in place.

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For larger quantities or spill cleanup, consider a chemical-resistant apron or suit.Prevents skin contact, which can cause irritation.[7] Given the properties of similar compounds, absorption through the skin is a potential route of exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dealing with a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Protects against the inhalation of potentially harmful vapors.[2]

Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Disposal Protocol

All waste containing methyl methylsulfamate, including contaminated labware, PPE, and absorbent materials, must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[8][9]

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all methyl methylsulfamate waste. The container should be labeled as "Hazardous Waste: Methyl Methylsulfamate" and include the appropriate hazard pictograms (e.g., irritant, health hazard).

  • Compatibility: Do not mix methyl methylsulfamate waste with other waste streams unless their compatibility is known and verified. In particular, avoid mixing with strong acids, bases, or oxidizing agents to prevent uncontrolled reactions.[1]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated paper towels, gloves) in a separate, clearly labeled container from liquid waste.

Chemical Degradation (for experienced personnel only)

For laboratories equipped and authorized to treat their chemical waste, hydrolysis can be a viable method to degrade methyl methylsulfamate before final disposal. This procedure should only be performed by trained personnel in a controlled environment.

Principle: Sulfamate esters can undergo hydrolysis to less hazardous components. Studies on related compounds suggest that this process can be accelerated under controlled pH conditions.[4][5]

Disclaimer: This is a generalized procedure based on the hydrolysis of related sulfamate compounds. The specific reaction kinetics and products for methyl methylsulfamate may vary. A small-scale test should be conducted first to verify the reaction.

Experimental Protocol: Controlled Alkaline Hydrolysis

  • Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size, equipped with a stirrer and a means to monitor temperature.

  • Reagents:

    • Methyl methylsulfamate waste.

    • A base solution (e.g., 1 M sodium hydroxide).

    • A pH meter or pH indicator strips.

  • Procedure: a. If the waste is concentrated, dilute it with a compatible solvent (e.g., water, if miscible) to a manageable concentration (e.g., <5% w/v). b. Slowly add the base solution to the methyl methylsulfamate waste while stirring continuously. c. Monitor the pH of the solution, aiming for a pH between 10 and 12. d. Maintain the reaction at room temperature and continue stirring for a designated period (e.g., 24 hours) to allow for complete hydrolysis. e. After the reaction period, neutralize the solution by slowly adding a weak acid (e.g., citric acid) until the pH is near neutral (pH 7).

  • Disposal of Treated Waste: Even after treatment, the resulting solution should be collected in a labeled hazardous waste container and disposed of through your institution's environmental health and safety (EHS) office.

Final Disposal

All methyl methylsulfamate waste, whether treated or not, must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and disposal.[9][10]

Spill Management

In the event of a methyl methylsulfamate spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire room and contact your EHS office.

  • Control: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as sand, vermiculite, or a chemical spill kit.[2]

  • Clean-up (for trained personnel with appropriate PPE): a. Wear the full PPE as outlined in Section 2. b. Absorb the spill with an inert material. c. Carefully collect the absorbent material and any contaminated debris into a labeled hazardous waste container. d. Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS office.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of methyl methylsulfamate.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal_path Disposal Path cluster_final Final Disposal Prep Identify Methyl Methylsulfamate Waste PPE Don Appropriate PPE (See Table) Prep->PPE Segregate Segregate Solid and Liquid Waste PPE->Segregate Label Use Labeled, Compatible Hazardous Waste Container Segregate->Label Treatment Is On-site Chemical Treatment Authorized and Feasible? Label->Treatment Hydrolysis Perform Controlled Alkaline Hydrolysis (See Protocol) Treatment->Hydrolysis Yes DirectDisposal Collect for Direct Disposal Treatment->DirectDisposal No CollectTreated Collect Treated Waste in Hazardous Container Hydrolysis->CollectTreated EHS Contact Environmental Health & Safety (EHS) for Pickup DirectDisposal->EHS CollectTreated->EHS

Caption: Decision workflow for the safe disposal of methyl methylsulfamate.

References

  • Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (n.d.). PMC. Retrieved from [Link]

  • Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. (2014, February 20). ACS Publications. Retrieved from [Link]

  • methyl sulfamate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.). Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPS. Retrieved from [Link]

  • Sulfamethoxazole degradation by an Fe(ii)-activated persulfate process: insight into the reactive sites, product identification and degradation pathways. (n.d.). RSC Publishing. Retrieved from [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. (2017, May 15). PubMed. Retrieved from [Link]

  • 4 - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety data sheet - CPAChem. (2023, July 21). CPAChem. Retrieved from [Link]

  • Methyl Methanesulfonate. (n.d.). PubChem. Retrieved from [Link]

  • Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019, October 17). PMC. Retrieved from [Link]

  • EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. (2024, August 9). Retrieved from [Link]

  • Disposal of Solid Chemicals in the Normal Trash. (n.d.). Public Safety. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Formaway Waste Collection Container. (n.d.). Mopec. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl methylsulfamate

[label="HazardousWasteDisposal\n(Sulfur-Hereisacomprehensive, professional-gradesafetyandoperationalguideforhandlingMethylmethylsulfamate, designedspecificallyforresearchersanddrugdevelopmentprofessionalsoperatinginlegit...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="HazardousWasteDisposal\n(Sulfur-Hereisacomprehensive, professional-gradesafetyandoperationalguideforhandlingMethylmethylsulfamate, designedspecificallyforresearchersanddrugdevelopmentprofessionalsoperatinginlegitimate, fullyequippedlaboratoryenvironments.***#OperationalSafetyandHandlingGuide:MethylMethylsulfamateMethylmethylsulfamate(CASRN:26118-69-4)isasulfamateesterfrequentlyutilizedasanintermediateinorganicsynthesisandpharmaceuticaldevelopment, notablyinthesynthesispathwaysofanticonvulsantdrugs[1.5]. Because sulfamate derivatives can exhibit specific reactivity profiles and emit toxic fumes under thermal stress[1], rigorous adherence to professional laboratory safety protocols is non-negotiable.

As an application scientist, it is critical to understand not just what protective measures to take, but the mechanistic reasoning behind them. This ensures that safety protocols are self-validating and adaptable to varying experimental scales.

Physicochemical and Hazard Profile

Before initiating any experimental workflow, the physical and hazard characteristics of the compound must be integrated into the risk assessment.

Property / HazardSpecification / DetailOperational Implication
Chemical Name Methyl methylsulfamateStandardize nomenclature in lab inventories to avoid confusion with structurally similar impurities (e.g., N-Methyl Topiramate)[2].
CAS Registry Number 26118-69-4Use for precise SDS retrieval and waste manifesting[3].
Molecular Formula C2H7NO3SHigh heteroatom content (N, O, S) dictates specific degradation pathways[3].
Thermal Decomposition Emits toxic fumes (SOx, NOx)Requires continuous local exhaust ventilation; never heat in open systems[1].
Chemical Class Sulfamidate / Sulfamate esterPotential for hydrolysis under extreme pH; avoid uncontrolled mixing with strong acids/bases[4].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for handling Methyl methylsulfamate is driven by the need to prevent dermal exposure to reactive esters and inhalation of potential decomposition products.

  • Primary Engineering Control (Crucial): All handling, weighing, and transfer operations must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). Causality: Sulfamate esters can degrade to release sulfur oxides and nitrogen oxides[1]. The fume hood acts as the primary barrier against inhalation of these volatile, toxic byproducts.

  • Hand Protection: Nitrile or neoprene gloves (minimum 4 mil thickness). Causality: These materials provide a robust chemical barrier against polar organic molecules, preventing dermal absorption. For scale-up operations or when handling concentrated solutions in penetrating solvents (e.g., DMSO, DMF), double-gloving is mandated to provide a self-validating breach detection system (if the outer glove tears, the inner remains intact).

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles. If handling volumes greater than 500 mL or operating under pressurized conditions, a full face shield must be worn over the goggles. Causality: Protects ocular mucosa from aerosolized droplets or accidental splashes during solvent dissolution or transfer.

  • Body Protection: A flame-resistant (FR) laboratory coat (e.g., Nomex) fully buttoned, combined with full-length trousers and closed-toe, non-porous shoes.

Operational Workflow and Handling Protocol

This step-by-step methodology ensures a closed-loop safety system during experimental execution.

Step 1: Pre-Operational Verification

  • Verify fume hood certification and airflow.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases, which could catalyze uncontrolled hydrolysis or oxidation.

  • Pre-label all primary and secondary containment vessels.

Step 2: Material Transfer

  • Utilize anti-static spatulas for solid transfers to prevent electrostatic discharge, which could ignite airborne dust or co-located flammable solvent vapors.

  • If the material is in a liquid/solution state, use positive-displacement pipettes to prevent aerosolization and ensure volumetric accuracy without dripping.

Step 3: Reaction Monitoring

  • Maintain reactions under an inert atmosphere (e.g., Nitrogen or Argon) if thermal conditions are applied, minimizing the risk of oxidative degradation.

  • Monitor reaction temperatures continuously. Exceeding intended thermal parameters increases the risk of toxic fume emission (SOx/NOx)[1].

Decontamination and Waste Disposal Plan

Proper logistical planning for waste ensures that the chemical does not pose a downstream hazard to environmental health and safety (EHS) personnel.

  • Surface Decontamination: In the event of minor surface contamination within the fume hood, wipe the area with a compatible organic solvent (e.g., isopropanol or ethanol) to dissolve the ester, followed by a thorough wash with aqueous detergent. Causality: The organic solvent solubilizes the sulfamate, while the aqueous wash removes residual organics and prevents solvent accumulation.

  • Waste Segregation: All waste containing Methyl methylsulfamate must be strictly segregated into designated "Hazardous Organic Waste - Sulfur/Nitrogen Containing" receptacles.

  • Disposal Prohibition: Do not dispose of this material down the sink or mix it with general halogenated waste, as complexation or unexpected side reactions can occur in mixed-waste carboys.

Safety Workflow Visualization

The following diagram maps the logical relationship between operational phases and safety interventions.

SafetyWorkflow Start Pre-Task Risk Assessment & Fume Hood Verification PPE Don Required PPE (Nitrile, Goggles, FR Lab Coat) Start->PPE Execute Execute Transfer/Reaction (Maintain < Thermal Limits) PPE->Execute Spill Containment Breach or Spill Event? Execute->Spill Decon Standard Solvent/Aqueous Decontamination Spill->Decon No SpillResponse Initiate Spill Protocol (Absorbent Pads, EHS Alert) Spill->SpillResponse Yes Waste Segregated Hazardous Waste (Sulfur-containing Organics) Decon->Waste SpillResponse->Waste

Caption: Operational safety workflow for handling Methyl methylsulfamate, from assessment to disposal.

References
  • FDA Global Substance Registration System. "METHYL METHYLSULFAMATE (CAS: 26118-69-4)." Drugfuture. Available at:[Link]

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS: ((3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl methylsulfamate." Cleanchem. Available at:[Link]

  • Ontosight. "N-Methyl Topiramate Compound Overview." Ontosight.ai. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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